TCO-PEG12-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H70N2O18/c43-37-8-9-38(44)42(37)60-39(45)10-12-47-14-16-49-18-20-51-22-24-53-26-28-55-30-32-57-34-35-58-33-31-56-29-27-54-25-23-52-21-19-50-17-15-48-13-11-41-40(46)59-36-6-4-2-1-3-5-7-36/h1-2,36H,3-35H2,(H,41,46)/b2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOXZBGFZZFRHC-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H70N2O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to TCO-PEG12-NHS Ester in Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is paramount to the success of their endeavors. TCO-PEG12-NHS ester has emerged as a powerful and versatile heterobifunctional linker, enabling the precise and efficient coupling of biomolecules. This guide provides a comprehensive overview of its core principles, applications, and detailed methodologies for its use.
Core Principles of this compound
This compound is a sophisticated molecule composed of three key functional components: a trans-cyclooctene (TCO) group, a 12-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. Each of these moieties plays a distinct and crucial role in the bioconjugation process.
The NHS Ester: A Gateway to Amine-Containing Biomolecules
The N-hydroxysuccinimide (NHS) ester is a well-established and highly efficient reactive group for targeting primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[1] The reaction, which proceeds optimally in a pH range of 7.2 to 9, results in the formation of a stable and covalent amide bond, effectively tethering the linker to the biomolecule of interest.[2] It is important to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, to prevent competition with the target molecule.[3]
The PEG12 Spacer: Enhancing Solubility and Spacing
The 12-unit polyethylene glycol (PEG) chain serves as a hydrophilic spacer, imparting several beneficial properties to the linker and the resulting bioconjugate.[4][5] The PEG12 linker increases the water solubility of the molecule, which is particularly advantageous when working with hydrophobic compounds. Furthermore, it provides a flexible and extended connection between the conjugated molecules, minimizing steric hindrance and potentially improving the pharmacokinetic profile of the final product by reducing aggregation and immunogenicity.
The TCO Group: The Engine of Bioorthogonal Click Chemistry
The trans-cyclooctene (TCO) group is the bioorthogonal reactive partner in this linker system. TCO moieties are highly strained alkenes that readily undergo an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized molecule. This "click chemistry" reaction is exceptionally fast and highly selective, proceeding rapidly under physiological conditions without the need for cytotoxic copper catalysts. The bioorthogonal nature of the TCO-tetrazine ligation ensures that the reaction is highly specific and does not interfere with native biological functional groups.
Visualizing the Structure and Function
Caption: Structure and function of this compound.
Applications in Bioconjugation
The unique properties of this compound make it a valuable tool in a wide range of bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The linker's stability and the bioorthogonal release mechanism can be engineered for controlled drug delivery at the tumor site.
-
PROTACs (Proteolysis Targeting Chimeras): This linker is suitable for the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.
-
Fluorescent Labeling and Imaging: The TCO moiety allows for the highly specific and rapid attachment of tetrazine-functionalized fluorescent probes to proteins or cells for imaging applications.
-
Protein-Protein Conjugation: The bifunctional nature of the linker enables the controlled crosslinking of two different proteins.
Quantitative Data
The efficiency of bioconjugation reactions involving this compound is dependent on several factors, including the specific biomolecules being conjugated and the reaction conditions. The following table summarizes key quantitative parameters associated with the two main reaction steps.
| Parameter | NHS Ester-Amine Reaction | TCO-Tetrazine IEDDA Reaction |
| Reaction pH | 7.2 - 9.0 | 6.0 - 9.0 |
| Typical Reaction Time | 1 - 4 hours | 30 minutes - 2 hours |
| Second-Order Rate Constant | N/A | Up to 106 M-1s-1 |
| NHS Ester Half-life (Aqueous) | ~4-5 hours at pH 7.0 (0°C), ~10 minutes at pH 8.6 (4°C) | N/A |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol describes the initial step of functionalizing a protein with a TCO moiety using this compound.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the amine-free reaction buffer using a desalting spin column or dialysis.
-
Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Remove Excess Reagent: Purify the TCO-labeled protein from the excess, unreacted this compound and quenching buffer using a desalting spin column or dialysis. The TCO-labeled protein is now ready for the subsequent click reaction or can be stored at 4°C.
Protocol 2: TCO-Tetrazine Click Reaction
This protocol details the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule (e.g., a fluorescent dye, drug, or another protein).
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled protein in the reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Click Reaction: Add a 1.05- to 1.5-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled protein.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.
Experimental Workflow and Reaction Mechanism Diagrams
Caption: General workflow for bioconjugation using this compound.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Conclusion
This compound is a highly effective and versatile heterobifunctional linker for advanced bioconjugation applications. Its unique combination of an amine-reactive NHS ester, a biocompatible PEG spacer, and a bioorthogonal TCO group provides researchers with a powerful tool for the precise and efficient construction of complex bioconjugates. By understanding the core principles and following optimized protocols, scientists and drug developers can leverage the capabilities of this compound to advance their research in therapeutics, diagnostics, and fundamental biology.
References
- 1. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 2185016-39-9 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
TCO-PEG12-NHS Ester: A Technical Guide to its Mechanism of Action and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action for TCO-PEG12-NHS ester, a heterobifunctional linker widely utilized in bioconjugation, particularly in the fields of antibody-drug conjugates (ADCs), proteomics, and molecular imaging. The document details the two-step reaction mechanism, quantitative data on reaction kinetics and efficiency, and comprehensive experimental protocols for its application. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows, offering a clear and concise reference for researchers and developers in the life sciences.
Introduction
This compound is a powerful bioconjugation reagent that facilitates the covalent linkage of molecules to proteins and other biomolecules containing primary amines. Its unique structure comprises three key components:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that enables covalent attachment to biomolecules.
-
Polyethylene Glycol (PEG12) Spacer: A 12-unit polyethylene glycol chain that enhances solubility, reduces aggregation, and minimizes steric hindrance.[1]
-
Trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in bioorthogonal click chemistry reactions.[2]
The utility of this compound lies in its dual functionality, allowing for a two-step conjugation strategy. First, the NHS ester reacts with primary amines on a target biomolecule. Subsequently, the TCO group is available for a highly specific and rapid reaction with a tetrazine-modified molecule. This bioorthogonal nature ensures that the second reaction proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[2][3] This makes it an invaluable tool for applications such as ADC development, in vivo imaging, and the creation of complex biomolecular assemblies.[4]
Core Mechanism of Action
The mechanism of action of this compound is a sequential two-step process:
-
Amine Acylation via NHS Ester Reaction: The initial conjugation step involves the reaction of the NHS ester moiety with primary amines present on the target biomolecule.
-
Bioorthogonal Ligation via TCO-Tetrazine Click Chemistry: The second step is the highly efficient and specific reaction between the conjugated TCO group and a tetrazine-labeled molecule.
Step 1: NHS Ester Reaction with Primary Amines
The NHS ester functionality is a well-established tool for labeling biomolecules that contain primary amine groups, such as the N-terminus of proteins and the side chains of lysine residues. The reaction proceeds through a nucleophilic acyl substitution, where the nitrogen atom of the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.
The efficiency of this reaction is influenced by several factors, which are summarized in the table below.
| Factor | Effect on Reaction Efficiency | Recommendations |
| pH | The reaction is highly pH-dependent. At low pH, the primary amine is protonated and non-nucleophilic. At very high pH, the NHS ester is prone to hydrolysis. | The optimal pH range is typically 7.2 to 9.0. A common choice is a bicarbonate or borate buffer at pH 8.3-8.5. |
| Buffer Composition | Buffers containing primary amines (e.g., Tris) will compete with the target biomolecule for reaction with the NHS ester. | Use amine-free buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate. |
| Concentration | Higher concentrations of the biomolecule and the this compound will increase the reaction rate. | The molar ratio of NHS ester to the biomolecule needs to be optimized for the desired degree of labeling. |
| Temperature | The reaction can be performed at room temperature or 4°C. Lower temperatures can help to minimize hydrolysis of the NHS ester. | Incubation for 0.5 to 4 hours is typical. |
| Solvent | This compound is often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. | Ensure the final concentration of the organic solvent is low (typically 0.5-10%) to avoid denaturation of the protein. |
Table 1: Factors Influencing NHS Ester Reaction Efficiency
Step 2: TCO-Tetrazine Ligation
The second step of the mechanism is a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) reaction. This "click chemistry" reaction occurs between the trans-cyclooctene (TCO) group, which is an electron-rich dienophile, and a tetrazine, an electron-deficient diene. The reaction proceeds in two stages: a [4+2] cycloaddition to form a transient, unstable intermediate, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) and forms a stable dihydropyridazine product.
The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, being one of the fastest bioorthogonal reactions currently known. This high reaction rate allows for efficient conjugation even at low concentrations of reactants.
| Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| TCO - Tetrazine | > 800 |
| TCO - H-substituted Tetrazines | up to 30,000 |
| TCO derivatives - various Tetrazines | 200 - 2,000 |
Table 2: Comparative Reaction Kinetics of TCO-Tetrazine Ligations
Experimental Protocols
The following section provides a general protocol for the two-step conjugation of a biomolecule (e.g., an antibody) with a tetrazine-labeled payload using this compound.
Materials
-
This compound
-
Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Tetrazine-labeled payload
-
Desalting columns or other purification system (e.g., dialysis, SEC)
Experimental Workflow
Detailed Methodology
Step 1: Preparation of Reagents
-
Biomolecule Preparation: If the biomolecule solution contains any amine-containing buffers or stabilizers (e.g., Tris, glycine, sodium azide), it must first be purified by buffer exchange into an amine-free buffer such as PBS at pH 7.4. Adjust the concentration of the biomolecule to a suitable level (e.g., 1-10 mg/mL).
-
This compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL.
Step 2: NHS Ester Conjugation
-
Transfer the biomolecule solution to a reaction tube and add the reaction buffer (0.1 M sodium bicarbonate or borate, pH 8.3-8.5).
-
Add the desired molar excess of the this compound solution to the biomolecule solution. The optimal molar ratio should be determined empirically for each biomolecule.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes. This will consume any unreacted NHS ester.
Step 3: Purification of the TCO-labeled Biomolecule
-
Remove the excess, unreacted this compound and the quenching reagent using a desalting column, dialysis, or size-exclusion chromatography. The purified TCO-labeled biomolecule can be stored for a short period before proceeding to the next step. Note that TCO compounds are not recommended for long-term storage.
Step 4: TCO-Tetrazine Ligation
-
To the purified TCO-labeled biomolecule, add the tetrazine-labeled payload. A slight molar excess of the tetrazine reagent (e.g., 1.5-3 equivalents) is often used to ensure complete reaction of the TCO groups.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically complete within this timeframe due to the rapid kinetics.
Step 5: Final Purification
-
Purify the final biomolecule-payload conjugate from any excess tetrazine-labeled payload using an appropriate method such as desalting columns, SEC, or dialysis.
Conclusion
The this compound is a versatile and highly efficient heterobifunctional linker for bioconjugation. Its mechanism of action, involving a robust NHS ester reaction for initial biomolecule labeling followed by a rapid and specific bioorthogonal TCO-tetrazine ligation, provides researchers with a powerful tool for creating complex and well-defined bioconjugates. The inclusion of a PEG12 spacer further enhances its utility by improving the solubility and reducing the aggregation of the resulting conjugates. This technical guide provides the foundational knowledge and practical protocols necessary for the successful application of this compound in a variety of research and development settings.
References
The Principle of TCO-PEG12-NHS Ester in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with TCO-PEG12-NHS ester, a cornerstone reagent in the field of bioorthogonal click chemistry. Its utility in the precise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted imaging agents, is predicated on its heterobifunctional nature, enabling a two-step ligation strategy with exceptional control and efficiency.
Core Principle: A Two-Act Play of Bioconjugation
This compound is a heterobifunctional linker designed for a sequential and highly selective two-stage conjugation process. This process can be conceptualized as a two-act play:
-
Act I: Amine Modification via NHS Ester. The N-hydroxysuccinimide (NHS) ester moiety is a highly reactive group that readily and specifically forms stable amide bonds with primary and secondary amines, such as the ε-amino group of lysine residues found on the surface of proteins and antibodies.[1][2] This reaction, a nucleophilic acyl substitution, proceeds efficiently under mild, aqueous conditions.[1] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of the N-hydroxysuccinimide leaving group.[1]
-
Act II: Bioorthogonal Click Chemistry via TCO. The trans-cyclooctene (TCO) group is a strained alkene that serves as a highly reactive dienophile in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[3] This "click" reaction occurs with exceptional speed and specificity with a tetrazine (Tz) partner. The IEDDA reaction is a [4+2] cycloaddition, which is followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct, resulting in a stable dihydropyridazine linkage. This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.
The polyethylene glycol (PEG) spacer, consisting of 12 ethylene glycol units (PEG12), is a hydrophilic linker that enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.
Quantitative Data
The efficiency and robustness of bioconjugation strategies employing this compound are underpinned by favorable reaction kinetics and stability.
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
| Reaction Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference |
| TCO - Tetrazine | Up to 10⁷ | Aqueous media, room temperature | |
| TCO - Tetrazine | 800 - 30,000 | Typical biological conditions | |
| TCO - Tetrazine | 1 - 1x10⁶ | Varied, depending on substituents | |
| TCO - Tetrazine | >50,000 | DPBS, 37 °C (for efficient in vivo ligation) |
Table 2: Stability of Reactive Moieties
| Moiety | Condition | Half-life | Reference |
| NHS ester | pH 7.0, 0°C | 4 - 5 hours | |
| NHS ester | pH 8.6, 4°C | 10 minutes | |
| TCO | Aqueous buffer (pD 7.4), 25°C | >99% fidelity after 3 days for some derivatives | |
| TCO | High thiol concentration | Isomerization to less reactive cis-cyclooctene (CCO) |
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving this compound.
Protocol 1: Antibody Labeling with this compound
This protocol outlines the steps for conjugating the TCO moiety to an antibody via the NHS ester reaction.
Materials:
-
Antibody of interest (e.g., IgG)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment for purification
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), purify the antibody using a suitable method like buffer exchange with an Amicon ultrafiltration unit or dialysis against the conjugation buffer.
-
Adjust the antibody concentration to 1-2 mg/mL in the conjugation buffer.
-
-
This compound Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry.
-
Protocol 2: TCO-Tetrazine Click Chemistry Ligation
This protocol describes the bioorthogonal reaction between the TCO-labeled antibody and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled antibody (from Protocol 1)
-
Tetrazine-functionalized molecule of interest (e.g., a fluorescent dye, a drug molecule)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 6.0-9.0
Procedure:
-
Reactant Preparation:
-
Prepare solutions of the TCO-labeled antibody and the tetrazine-functionalized molecule in the reaction buffer.
-
-
Click Reaction:
-
Mix the TCO-labeled antibody and the tetrazine-functionalized molecule in a 1:1 to 1:1.5 molar ratio. A slight excess of the tetrazine-containing molecule can help drive the reaction to completion.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. The reaction is often complete within 30 minutes at 1 mg/mL concentrations.
-
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by the disappearance of the characteristic tetrazine absorbance in the UV-Vis spectrum (around 510-550 nm).
-
-
Purification (if necessary):
-
If the tetrazine-functionalized molecule is in large excess or needs to be removed, purify the final conjugate using size-exclusion chromatography.
-
Visualizations
Reaction Mechanisms
Caption: Sequential reaction mechanism of this compound.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
Caption: Step-wise workflow for the synthesis of an ADC.
Logical Relationship: Pre-targeting Strategy for In Vivo Imaging
References
TCO-PEG12-NHS Ester: A Comprehensive Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of TCO-PEG12-NHS ester, a key heterobifunctional crosslinker in the field of bioconjugation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical biology tools for creating precisely engineered biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Structure and Properties
This compound is a molecule composed of three key functional components: a trans-cyclooctene (TCO) group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique architecture enables a two-step bioorthogonal conjugation strategy, providing precise control over the labeling of biomolecules.
The NHS ester facilitates covalent bond formation with primary amines, commonly found on the surface of proteins and antibodies (e.g., the side chain of lysine residues). The flexible PEG12 spacer enhances water solubility, reduces steric hindrance, and can minimize aggregation of the labeled biomolecule.[1][2][3] The TCO group is a highly reactive dienophile that participates in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazines, a cornerstone of "click chemistry."[4][5] This reaction is known for its exceptionally fast kinetics and high specificity, allowing for efficient conjugation in complex biological media.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | References |
| Chemical Formula | C40H70N2O18 | |
| Molecular Weight | ~867.0 g/mol | |
| Purity | >90-95% | |
| Appearance | Colorless oil or solid | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | |
| Storage Conditions | -20°C, under inert gas, protected from light and moisture |
Reactivity and Stability
NHS Ester Reactivity
The NHS ester moiety of this compound reacts specifically with primary amines at a pH range of 7-9 to form a stable amide bond. This reaction is susceptible to hydrolysis in aqueous environments, a competing reaction that increases with higher pH. Therefore, to ensure efficient labeling, it is recommended to use a freshly prepared solution of the NHS ester and to control the pH of the reaction buffer.
TCO-Tetrazine "Click" Reaction
The TCO group reacts with a tetrazine partner via an inverse electron-demand Diels-Alder cycloaddition, which is followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion. This bioorthogonal reaction is exceptionally fast, with second-order rate constants that can exceed 800 M⁻¹s⁻¹. The reaction is highly chemoselective, meaning the TCO and tetrazine groups do not cross-react with other functional groups typically found in biological systems.
Stability of the TCO Group
A critical consideration when working with TCO-containing molecules is the potential for the trans-cyclooctene to isomerize to its less reactive cis-cyclooctene (CCO) form. This isomerization can be catalyzed by thiols and certain components of cell culture media. The half-life of the TCO group can be significantly reduced in such environments. Therefore, long-term storage of TCO-labeled molecules in thiol-containing buffers should be avoided.
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
General Workflow for Biomolecule Labeling
The overall process involves two main stages: the initial labeling of a biomolecule with the TCO moiety via the NHS ester, followed by the bioorthogonal "click" reaction with a tetrazine-functionalized molecule of interest.
Caption: General workflow for bioconjugation using this compound.
Detailed Protocol for Antibody Labeling
This protocol provides a step-by-step guide for the labeling of an antibody with this compound.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to an amine-free buffer like PBS using a desalting column.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive and should be handled accordingly.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15 minutes on ice.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column.
-
Applications in Drug Development
This compound is a valuable tool in the development of sophisticated biotherapeutics such as ADCs and PROTACs.
Antibody-Drug Conjugate (ADC) Synthesis
In ADC development, an antibody is first functionalized with the TCO moiety using this compound. Subsequently, a potent cytotoxic drug that has been modified with a tetrazine group is "clicked" onto the TCO-labeled antibody.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can be used to link the target-binding ligand to the E3 ligase ligand. For example, a protein-based targeting moiety (e.g., a nanobody) can be labeled with TCO, and then a tetrazine-functionalized E3 ligase ligand can be attached.
Caption: Workflow for the synthesis of a PROTAC.
Conclusion
This compound is a powerful and versatile chemical tool for the precise construction of complex bioconjugates. Its heterobifunctional nature, combined with the high efficiency and bioorthogonality of the TCO-tetrazine click reaction, makes it an indispensable reagent for researchers in chemical biology, drug discovery, and diagnostics. Careful consideration of the reactivity and stability of both the NHS ester and the TCO group is crucial for successful and reproducible bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2185016-39-9 | BroadPharm [broadpharm.com]
- 3. Broadpharm this compound, 2185016-39-9, MFCD30536161, 10mg, Quantity: | Fisher Scientific [fishersci.com]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
An In-depth Technical Guide to TCO-PEG12-NHS Ester for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of trans-cyclooctene-PEG12-N-hydroxysuccinimidyl ester (TCO-PEG12-NHS ester), a key reagent in advanced bioconjugation strategies. It details the chemistry, protocols, and applications of this heterobifunctional linker, enabling researchers to effectively label proteins for a variety of downstream applications, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and advanced imaging techniques.
Core Concepts: The Power of Bioorthogonal Chemistry
This compound is a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[1][2] This powerful tool enables the precise and stable attachment of molecules of interest to proteins. The labeling process is a two-step procedure:
-
Amine-reactive Labeling : The N-hydroxysuccinimidyl (NHS) ester end of the molecule reacts with primary amines, such as the side chains of lysine residues and the N-terminus of a protein, to form a stable amide bond.[3][4] This initial step functionalizes the protein with a trans-cyclooctene (TCO) group.
-
Bioorthogonal "Click" Reaction : The TCO group then serves as a handle for the second step—a highly efficient and specific reaction with a tetrazine-modified molecule.[1] This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and forms a stable dihydropyridazine linkage, releasing nitrogen gas as the only byproduct.
The inclusion of a 12-unit polyethylene glycol (PEG12) spacer enhances the water solubility of the reagent, reduces aggregation of the labeled protein, and minimizes steric hindrance, thereby improving labeling efficiency.
Chemical Properties and Quantitative Data
Understanding the physicochemical properties and reaction kinetics of this compound is crucial for designing and optimizing labeling experiments.
| Property | Value | Source(s) |
| Chemical Formula | C40H70N2O18 | |
| Molecular Weight | ~867 g/mol | |
| Purity | >90-95% | |
| Solubility | DMSO, DMF, DCM, THF, Acetonitrile | |
| Storage | -20°C, protected from light |
| Reaction Parameter | Value | Conditions | Source(s) |
| TCO-Tetrazine Reaction Rate Constant (k) | 1 to 1 x 10^6 M⁻¹s⁻¹ | General range | |
| TCO-Tetrazine Reaction Time | 30 minutes - 2 hours | For protein-protein conjugation | |
| NHS Ester Reaction pH | 7.2 - 9.0 | Amine-free buffer | |
| NHS Ester Reaction Time | 1 - 4 hours | Room temperature |
Experimental Protocols
The following are detailed protocols for the two key stages of protein labeling using this compound.
Protocol 1: Protein Modification with this compound
This protocol outlines the initial functionalization of a protein with the TCO moiety.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If the current buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.
-
Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Remove Excess Reagent: Purify the TCO-labeled protein from unreacted this compound and quenching buffer using a desalting spin column or dialysis.
-
Storage: The TCO-labeled protein can be used immediately or stored at 4°C for short-term use or at -20°C to -80°C for long-term storage.
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein
-
Tetrazine-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent.
-
Ligation Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.05 - 1.5 equivalents) of the tetrazine reagent is often recommended.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine molecule.
Visualizing the Process: Diagrams and Workflows
Visual representations are essential for understanding the chemical reactions and experimental procedures.
Caption: Two-step protein labeling using this compound.
Caption: Experimental workflow for protein labeling.
Applications in Research and Drug Development
The versatility of this compound makes it a valuable tool in numerous applications:
-
Antibody-Drug Conjugates (ADCs): This linker is used to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.
-
PROTACs: In the development of PROTACs, this linker can be used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand, leading to the degradation of the target protein.
-
Fluorescent Imaging: Proteins can be labeled with fluorescent dyes for various imaging applications, including in vivo imaging.
-
PET and SPECT Imaging: The attachment of radiolabels for diagnostic imaging is another key application.
-
Drug Target Identification: This chemistry aids in the identification of drug targets by allowing for the attachment of probes to potential binding partners.
Stability and Storage Considerations
Proper handling and storage are critical for maintaining the reactivity of this compound and the resulting conjugates.
-
This compound: The reagent is sensitive to moisture and should be stored at -20°C with a desiccant. It is recommended to equilibrate the vial to room temperature before opening to prevent condensation. Stock solutions in anhydrous solvents should be prepared fresh and not stored for extended periods.
-
TCO Moiety: The trans-cyclooctene group can isomerize to the unreactive cis-cyclooctene (CCO) form, especially in the presence of thiols or certain metal ions. Therefore, long-term storage of TCO-containing compounds is not recommended.
-
NHS Ester Moiety: The NHS ester is susceptible to hydrolysis, particularly at higher pH. The half-life of an NHS ester can decrease from hours to minutes as the pH increases from 7.0 to 8.6.
By understanding the principles and protocols outlined in this guide, researchers can confidently employ this compound to advance their protein labeling and bioconjugation research.
References
TCO-PEG12-NHS Ester for Antibody-Drug Conjugate Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the use of TCO-PEG12-NHS ester in the development of antibody-drug conjugates (ADCs). It covers the fundamental principles, detailed experimental protocols, data presentation, and visualization of key processes to facilitate the successful design and synthesis of next-generation ADCs.
Introduction to this compound in ADC Development
This compound is a heterobifunctional linker that plays a pivotal role in the construction of ADCs through a two-step bioorthogonal conjugation strategy. This linker is comprised of three key components:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that enables covalent attachment of the linker to primary amines, such as the side chains of lysine residues on the surface of a monoclonal antibody (mAb).
-
Polyethylene Glycol (PEG)12 Spacer: A 12-unit PEG chain that enhances the hydrophilicity of the linker and the resulting ADC. This can improve solubility, reduce aggregation, and potentially prolong the serum half-life of the conjugate.[1][2][3] The PEG spacer also provides a flexible connection that minimizes steric hindrance during the subsequent ligation step.[4]
-
Trans-cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-modified payload. This "click chemistry" reaction is exceptionally fast, highly specific, and bioorthogonal, meaning it can proceed efficiently in complex biological media without interfering with native biochemical processes.[5]
The use of this compound allows for a modular and highly controlled approach to ADC synthesis. The antibody is first functionalized with the TCO moiety, and the cytotoxic payload is separately equipped with a tetrazine handle. The two components are then brought together in a rapid and efficient click reaction to form the final ADC. This strategy offers advantages over traditional ADC conjugation methods by enabling the use of a wider range of payloads and providing greater control over the drug-to-antibody ratio (DAR).
Physicochemical Properties and Reaction Kinetics
A summary of the key physicochemical properties of this compound and the kinetics of the TCO-tetrazine ligation are presented in the tables below.
| Property | Value | Source(s) |
| Molecular Formula | C40H70N2O18 | |
| Molecular Weight | 866.99 g/mol | |
| Purity | >95% | |
| Appearance | Colorless oil | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | |
| Storage Conditions | -20°C, avoid light |
Table 1: Physicochemical Properties of this compound.
| Parameter | Value | Conditions | Source(s) |
| Second-Order Rate Constant (k) | ~2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | |
| General TCO-Tetrazine Rate Constant Range | 1 - 1 x 10⁶ M⁻¹s⁻¹ | Aqueous media | |
| Reaction Time | 30 - 60 minutes | At 5-10 µM concentrations | |
| Optimal pH for NHS Ester Reaction | 7.0 - 9.0 | Amine-free buffers (e.g., PBS, Borate) | |
| Optimal pH for TCO-Tetrazine Ligation | 6.0 - 9.0 | PBS buffer |
Table 2: Reaction Kinetics and Conditions.
Experimental Workflow and Signaling Pathway
The overall workflow for generating an ADC using this compound involves several key steps, from antibody preparation to final ADC characterization. The subsequent signaling pathway illustrates the mechanism of action of a common ADC payload.
References
- 1. labinsights.nl [labinsights.nl]
- 2. researchgate.net [researchgate.net]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. This compound TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Bioorthogonal Ligation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, providing a powerful tool for the specific covalent labeling of biomolecules in complex biological systems.[1] This reaction, a type of [3+2] cycloaddition, occurs between a strained cyclooctyne and an azide to form a stable triazole linkage.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it exceptionally well-suited for applications in living cells and whole organisms.[1][2] The reaction is driven by the high ring strain of the cyclooctyne, which dramatically lowers the activation energy of the cycloaddition, allowing it to proceed efficiently at physiological temperatures and pH.[1] The azide and cyclooctyne functional groups are largely absent from and non-reactive with native biological molecules, ensuring that the ligation is highly specific to the intended targets. This remarkable selectivity has positioned SPAAC as an indispensable technique in chemical biology, drug development, and materials science.
Core Principles and Reaction Mechanism
The fundamental principle of SPAAC lies in the release of ring strain from a cyclooctyne upon its reaction with an azide. Cyclooctyne, the smallest stable cyclic alkyne, possesses significant angle strain due to the deviation of the alkyne's sp-hybridized carbons from the ideal 180° bond angle. This stored energy is released during the concerted [3+2] cycloaddition with an azide, providing the thermodynamic driving force for the reaction.
The reaction proceeds through a concerted mechanism, meaning that the new covalent bonds are formed in a single transition state without the formation of intermediates. Density functional theory calculations have shown that the energy required to distort the cyclooctyne and the azide into the transition-state geometry is significantly lower than for a linear alkyne, accounting for the rapid reaction rates observed in SPAAC.
Quantitative Comparison of Cyclooctyne Reactivity
The choice of cyclooctyne is a critical determinant of the SPAAC reaction rate. Over the years, numerous cyclooctyne derivatives have been developed with varying degrees of ring strain and electronic modifications to optimize reaction kinetics and stability. Generally, increased ring strain leads to a faster reaction. The reactivity of these compounds is quantified by their second-order rate constant (k₂).
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Cyclooctyne | OCT | ~1.2 x 10⁻³ | First generation, relatively slow reaction rates. |
| Bicyclo[6.1.0]nonyne | BCN | 2.2 x 10⁻³ - 9.6 x 10⁻³ | Small size and good reactivity-stability balance. |
| Dibenzocyclooctyne | DBCO / DIBO | 0.08 - 0.3 | High reactivity and stability, widely used. |
| Difluorinated Cyclooctyne | DIFO | ~0.08 | Electron-withdrawing fluorine groups enhance reactivity. |
| Dibenzoazacyclooctyne | DIBAC | > 0.1 | Aza-substitution can further tune reactivity. |
| Biarylazacyclooctynone | BARAC | ~0.3 | One of the most reactive cyclooctynes. |
Note: Rate constants can vary depending on the specific azide, solvent, temperature, and pH.
Comparison with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While both SPAAC and CuAAC result in the formation of a triazole linkage, they have distinct advantages and disadvantages that make them suitable for different applications.
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Catalyst | None (driven by ring strain) | Copper(I) |
| Biocompatibility | High, suitable for in vivo applications. | Limited due to copper cytotoxicity. |
| Reaction Rate | Generally slower (10⁻³ - 1 M⁻¹s⁻¹), dependent on cyclooctyne. | Generally faster (1 - 100 M⁻¹s⁻¹). |
| Alkyne Reactant | Strained cyclooctynes (e.g., DBCO, BCN). | Terminal or internal alkynes. |
| Reagent Accessibility | Strained cyclooctynes can be complex and expensive to synthesize. | Simple alkynes are readily available. |
| Side Reactions | Cyclooctynes can be prone to side reactions with thiols. | Potential for oxidative homocoupling of alkynes. |
Experimental Protocols
Representative Synthesis of a Strained Cyclooctyne: (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN-OH)
The synthesis of BCN derivatives often begins with the cyclopropanation of 1,5-cyclooctadiene. The following is a representative multi-step synthesis.
Step 1: Cyclopropanation of 1,5-cyclooctadiene
-
To a solution of 1,5-cyclooctadiene in a suitable solvent (e.g., dichloromethane), add a rhodium catalyst (e.g., Rh₂(OAc)₄).
-
Slowly add ethyl diazoacetate to the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Purify the resulting bicyclo[6.1.0]nonene product by column chromatography.
Step 2: Hydrolysis of the Ester
-
Dissolve the purified bicyclo[6.1.0]nonene product in a mixture of a suitable solvent (e.g., diethyl ether) and water.
-
Add a strong base (e.g., potassium tert-butoxide) and stir the mixture overnight at room temperature.
-
Acidify the reaction mixture and extract the carboxylic acid product.
Step 3: Reduction of the Carboxylic Acid to the Alcohol (BCN-OH)
-
Dissolve the carboxylic acid in an anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add a reducing agent (e.g., lithium aluminum hydride).
-
Stir the reaction mixture for several hours, allowing it to warm to room temperature.
-
Carefully quench the reaction with water and extract the final BCN-OH product.
-
Purify the BCN-OH by column chromatography.
Metabolic Labeling of Cell Surface Glycoproteins and Fluorescence Imaging
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling via SPAAC.
Materials:
-
Adherent mammalian cells (e.g., HeLa)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) stock solution in DMSO
-
Hoechst 33342 for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48 hours at 37°C and 5% CO₂ to allow for metabolic incorporation of the azide sugar into cell surface glycans.
-
-
SPAAC Reaction:
-
Wash the cells twice with warm PBS to remove unincorporated Ac₄ManNAz.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
If desired, incubate with a nuclear counterstain like Hoechst 33342 according to the manufacturer's protocol.
-
Wash the cells once more with PBS.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Determination of Protein Half-Life using Pulse-Chase and SPAAC
This protocol allows for the determination of a specific protein's degradation rate.
Materials:
-
Cells expressing the protein of interest
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Complete medium containing a high concentration of methionine
-
Cell lysis buffer
-
Cyclooctyne-biotin conjugate (e.g., DBCO-biotin)
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the protein of interest
Procedure:
-
Pulse Labeling:
-
Deplete intracellular methionine by incubating cells in methionine-free medium for 1 hour.
-
Replace the medium with methionine-free medium supplemented with 50 µM AHA and incubate for 4 hours to label newly synthesized proteins.
-
-
Chase:
-
Remove the AHA-containing medium, wash the cells with PBS, and add complete medium with a high concentration of methionine (e.g., 2 mM) to start the chase.
-
Collect cell samples at various time points (e.g., 0, 2, 4, 8, 12 hours).
-
-
Cell Lysis and SPAAC Reaction:
-
Lyse the cells from each time point.
-
Add the cyclooctyne-biotin conjugate to the cell lysates to a final concentration of 10 µM and incubate for 1 hour at room temperature to tag the AHA-labeled proteins with biotin.
-
-
Affinity Purification and Analysis:
-
Incubate the lysates with streptavidin beads to capture the biotin-tagged proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Analyze the amount of the protein of interest at each time point by SDS-PAGE and Western blotting using a specific antibody.
-
Quantify the band intensities to determine the protein's half-life.
-
Applications in Drug Development
The biocompatibility and specificity of SPAAC have made it a valuable tool in drug development, particularly in the construction of targeted therapeutics and drug delivery systems.
-
Antibody-Drug Conjugates (ADCs): SPAAC enables the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies. This precise attachment ensures a uniform drug-to-antibody ratio (DAR), leading to improved therapeutic efficacy and reduced off-target toxicity compared to traditional random conjugation methods.
-
Targeted Drug Delivery: Nanoparticles functionalized with targeting ligands (e.g., peptides, antibodies) can be further modified using SPAAC to attach therapeutic agents. This modular approach allows for the creation of sophisticated drug delivery vehicles that can selectively accumulate at the site of disease.
-
Proteolysis-Targeting Chimeras (PROTACs): SPAAC is employed in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The click reaction facilitates the linkage of a ligand that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase.
-
In Vivo Imaging: By conjugating imaging agents (e.g., fluorophores, PET isotopes) to targeting molecules via SPAAC, researchers can visualize the biodistribution of drugs and monitor therapeutic responses in real-time within living organisms.
Conclusion
Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as a powerful and versatile bioorthogonal reaction. Its ability to form stable covalent bonds under physiological conditions without the need for a toxic catalyst has revolutionized the study of biological processes and the development of novel therapeutics. The continuous development of new cyclooctyne reagents with improved kinetics and stability will undoubtedly expand the applications of SPAAC, enabling researchers to address increasingly complex challenges in chemical biology and drug discovery.
References
The Pivotal Role of the PEG Spacer in TCO-PEG12-NHS Ester: A Technical Guide
This in-depth technical guide explores the critical functions of the polyethylene glycol (PEG) spacer within the TCO-PEG12-NHS ester molecule, a cornerstone of modern bioconjugation and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the impact of the PEG12 spacer on the molecule's physicochemical properties and its performance in bioorthogonal chemistry applications.
Introduction to this compound
This compound is a heterobifunctional crosslinker that facilitates the precise joining of two molecules to create a new, functional complex. This linker is comprised of three essential components:
-
Trans-cyclooctene (TCO): A highly reactive group that participates in rapid and selective "click" chemistry reactions with tetrazines, a cornerstone of bioorthogonal chemistry.
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that enables the covalent attachment of the linker to primary amine groups present on proteins, antibodies, and other biomolecules.
-
PEG12 Spacer: A 12-unit polyethylene glycol chain that links the TCO and NHS ester moieties, playing a crucial role in the overall performance of the molecule.
The Multifaceted Role of the PEG12 Spacer
The PEG12 spacer is not merely a passive linker; it actively enhances the properties of the this compound, making it a more effective tool for bioconjugation.
Enhanced Solubility and Prevention of Aggregation
A primary function of the PEG spacer is to increase the hydrophilicity of the molecule. This is particularly advantageous when working with biomolecules in aqueous environments, as it significantly improves the solubility of the resulting conjugate and helps to prevent the aggregation of labeled proteins or antibodies.
Steric Hindrance Reduction and Flexibility
The PEG spacer provides a flexible, chain-like structure that introduces physical distance between the conjugated biomolecule and the reactive TCO group. This spatial separation is critical for overcoming steric hindrance, which can otherwise impede the reaction between the TCO group and its tetrazine binding partner. The flexibility of the PEG chain allows the reactive ends to orient themselves for optimal reaction efficiency.
Quantitative Data Summary
The inclusion of the PEG spacer has a measurable impact on the properties and performance of the TCO-NHS ester.
| Property | TCO-NHS Ester (Without PEG) | This compound |
| Aqueous Solubility | Low | High |
| Tendency for Protein Aggregation | High | Low |
| Steric Hindrance | High | Low |
| Flexibility | Low | High |
Experimental Protocols
General Protocol for Protein Labeling
-
Preparation of Protein: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 8.0-9.0.
-
Preparation of this compound: Dissolve the this compound in a dry, water-miscible solvent like DMSO to create a stock solution.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted linker using a desalting column or dialysis.
Bioorthogonal Click Reaction
-
Preparation of Labeled Protein: Prepare the TCO-labeled protein in a suitable buffer.
-
Addition of Tetrazine: Add the tetrazine-containing molecule to the TCO-labeled protein solution.
-
Reaction: The click reaction between TCO and tetrazine is typically very fast and can be performed at room temperature.
-
Analysis: The final conjugate can be analyzed by methods such as SDS-PAGE or mass spectrometry.
Visual Representations
Logical Relationship of this compound Components
Caption: Components of the this compound molecule.
Experimental Workflow for Bioconjugation
Caption: Two-step process of bioconjugation.
Impact of PEG Spacer on Molecular Interactions
Caption: Benefits conferred by the PEG12 spacer.
TCO-PEG12-NHS Ester: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: TCO-PEG12-NHS ester is a heterobifunctional crosslinker integral to the fields of bioconjugation, targeted drug delivery, and proteomics. This molecule features a trans-cyclooctene (TCO) group for bioorthogonal click chemistry and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines. The incorporated polyethylene glycol (PEG) 12-unit spacer enhances hydrophilicity, improves solubility, and reduces steric hindrance. This technical guide provides an in-depth overview of the solubility and stability of this compound, offering crucial data and protocols for its effective use in research and development.
Core Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C40H70N2O18 | [1][2][3] |
| Molecular Weight | ~867.0 g/mol | [1][2] |
| Appearance | Colorless oil or white to off-white solid | |
| Storage | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C, desiccated and protected from light. |
Solubility Profile
The solubility of this compound is a critical parameter for its application in both aqueous and organic media. The presence of the hydrophilic PEG12 chain significantly enhances its water solubility compared to non-PEGylated TCO-NHS esters.
Aqueous Solubility
Organic Solvent Solubility
This compound exhibits good solubility in a range of common organic solvents. This is advantageous for preparing concentrated stock solutions.
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Acetonitrile | Soluble |
Stability Characteristics
The stability of this compound is influenced by two primary factors: the hydrolysis of the NHS ester and the isomerization of the TCO group.
NHS Ester Hydrolysis
The NHS ester is a reactive group that is prone to hydrolysis in aqueous environments, yielding an inactive carboxylic acid. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |
| 7.0 | 0 | 4 - 5 hours | |
| 7.4 | 25 | > 120 minutes (for a branched PEG-NHS) | |
| 8.0 | 25 | ~17.6 - 33.6 minutes (for various PEG-NHS esters) | |
| 8.5 | 25 | ~10 - 20 minutes (for a porphyrin-NHS ester) | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | 25 | < 9 minutes (for a branched PEG-NHS) |
Note: The provided half-life data is for various PEG-NHS esters and serves as a general guideline for the stability of the NHS ester moiety.
TCO Group Isomerization
The trans-cyclooctene (TCO) moiety can isomerize to its less reactive cis-cyclooctene (CCO) form. This isomerization can significantly reduce the efficiency of the bioorthogonal reaction with tetrazines. While TCO is relatively stable in phosphate-buffered saline (PBS), its stability can be compromised in certain biological media.
| Condition | Half-life of TCO | Notes | Source(s) |
| Cell Culture Media (e.g., DMEM) | ≤ 60 minutes | Isomerization is catalyzed by thiamine degradation products. | |
| "Aged" Plasma | ≤ 15 minutes | The exact mechanism is complex and may involve multiple factors. | |
| PBS | Relatively stable |
Due to this potential for isomerization, it is recommended that TCO-containing compounds are not stored for long periods, especially in solution.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer (e.g., PBS).
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Microcentrifuge
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Syringe filters (0.22 µm)
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 10 mg).
-
Dissolve the compound in a known volume of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
-
Preparation of Saturated Solutions:
-
In separate vials, add an excess amount of the this compound stock solution to a known volume of the aqueous buffer.
-
Create a dilution series to test a range of concentrations.
-
-
Equilibration:
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of known concentrations of this compound in the same buffer.
-
Measure the absorbance of the standard solutions and the filtered supernatant at the wavelength of maximum absorbance (λmax). For the NHS ester, this is typically around 260 nm.
-
Generate a standard curve by plotting absorbance versus concentration.
-
Use the standard curve to determine the concentration of the dissolved this compound in the saturated solution. This concentration represents its solubility.
-
Protocol 2: Assessment of NHS Ester Stability (Hydrolysis Rate)
This protocol describes a method to monitor the hydrolysis of the NHS ester moiety of this compound over time at a specific pH and temperature.
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free buffer at the desired pH (e.g., phosphate buffer, pH 7.4 or sodium bicarbonate buffer, pH 8.5)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
Reagent Preparation:
-
Allow the this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
-
Kinetic Measurement:
-
Equilibrate the amine-free buffer to the desired temperature in the spectrophotometer.
-
Add a small volume of the this compound stock solution to the buffer in the cuvette to achieve the desired final concentration (e.g., 1 mM). Mix quickly.
-
Immediately begin monitoring the increase in absorbance at 260 nm over time. The release of the N-hydroxysuccinimide leaving group upon hydrolysis results in an increase in absorbance at this wavelength.
-
Record data at regular intervals until the reaction reaches completion (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus time.
-
The initial rate of hydrolysis can be determined from the initial slope of the curve.
-
The half-life (t1/2) of the NHS ester under the tested conditions can be calculated from the kinetic data.
-
Visualizations
Antibody-Drug Conjugate (ADC) Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound in a pre-targeting approach.
Experimental Workflow for Solubility and Stability Assessment
The logical flow for determining the key parameters of this compound is depicted below.
Conclusion
This compound is a versatile and powerful tool for bioconjugation. A thorough understanding of its solubility and stability is paramount for its successful application. While it exhibits good solubility in common organic solvents and enhanced aqueous solubility due to its PEG spacer, researchers must be mindful of the hydrolytic instability of the NHS ester, particularly at higher pH, and the potential for TCO isomerization in certain biological media. By following the detailed protocols and considering the stability data presented in this guide, scientists and drug development professionals can optimize their experimental conditions to achieve reliable and reproducible results in their conjugation and labeling workflows.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with TCO-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of proteins with TCO-PEG12-NHS ester. This reagent enables the introduction of a trans-cyclooctene (TCO) moiety onto a protein, which can then be used in highly specific and efficient bioorthogonal "click chemistry" reactions with tetrazine-labeled molecules.[1][2] The inclusion of a hydrophilic 12-unit polyethylene glycol (PEG12) spacer enhances water solubility, reduces steric hindrance, and minimizes protein aggregation.[3][4]
The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the side chain of lysine residues and the N-terminus of the protein, to form a stable amide bond.[5] This method is widely used for preparing proteins for applications in fluorescence imaging, drug delivery, and proteomics.
Experimental Protocols
Protocol 1: Protein Preparation and Buffer Exchange
Prior to labeling, it is crucial to ensure the protein is in an amine-free buffer to prevent competition with the NHS ester reaction.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5)
-
Desalting spin columns or dialysis cassettes
Procedure:
-
Dissolve the protein of interest in the amine-free reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein is already in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.
-
Determine the protein concentration after buffer exchange using a standard protein assay (e.g., A280).
Protocol 2: this compound Labeling of Proteins
This protocol describes the covalent attachment of the TCO-PEG12 moiety to the protein.
Materials:
-
Protein solution from Protocol 1
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically depending on the protein and desired degree of labeling.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Tris buffer contains a primary amine that will react with and quench any unreacted NHS ester.
-
Incubate for an additional 15 minutes at room temperature.
Protocol 3: Purification of TCO-Labeled Protein
Purification is necessary to remove excess, unreacted this compound and quenching buffer components.
Materials:
-
Quenched reaction mixture from Protocol 2
-
Desalting spin columns or size-exclusion chromatography (SEC) system
-
Storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Purify the TCO-labeled protein using a desalting spin column or SEC.
-
Exchange the buffer to a suitable storage buffer.
-
The TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-functionalized molecule or can be stored at 4°C for short-term storage. For long-term storage, follow the recommendations for the specific protein, although it is important to note that the TCO group can isomerize to its unreactive cis-cyclooctene form over time.
Data Presentation
The following tables summarize key quantitative parameters for the this compound protein labeling protocol.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Excess of TCO-PEG12-NHS | 10-20 fold | May require optimization for specific proteins. |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing Tris or glycine will compete with the reaction. |
| Reaction pH | 7.2 - 8.5 | NHS esters are more reactive at slightly alkaline pH, but hydrolysis also increases. |
| Reaction Temperature | Room Temperature or on ice | Incubation on ice may be preferred for sensitive proteins. |
| Incubation Time | 30-60 minutes at RT, 2 hours on ice | Longer incubation times may not significantly increase labeling and can risk protein integrity. |
| Quenching Reagent | Tris buffer (50-100 mM final) | Effectively stops the labeling reaction. |
Table 2: Reagent and Buffer Specifications
| Reagent/Buffer | Specification | Purpose |
| This compound | High purity (>95%) | The primary labeling reagent. |
| Solvent for TCO-PEG12-NHS | Anhydrous DMSO or DMF | To dissolve the NHS ester for addition to the aqueous reaction. |
| Protein Reaction Buffer | Phosphate-buffered saline (PBS) | Provides a stable, amine-free environment for the labeling reaction. |
| Quenching Buffer | 1 M Tris-HCl, pH 8.0 | To quench unreacted NHS ester. |
Visualizations
Caption: Workflow for labeling proteins with this compound.
Caption: Two-step process of protein labeling and bioorthogonal conjugation.
References
- 1. This compound TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 3. This compound, 2185016-39-9 | BroadPharm [broadpharm.com]
- 4. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 5. escholarship.org [escholarship.org]
Application Notes and Protocols for TCO-PEG12-NHS Ester in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing TCO-PEG12-NHS ester as a powerful tool for live cell imaging. This heterobifunctional linker facilitates a two-step labeling strategy, enabling the precise attachment of imaging probes to proteins of interest on the surface of living cells. This method is grounded in the principles of bioorthogonal chemistry, specifically the highly efficient and rapid reaction between a trans-cyclooctene (TCO) group and a tetrazine-conjugated probe.
Introduction
This compound is a versatile chemical tool designed for the selective modification of biomolecules. It comprises three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds.[1][2]
-
Polyethylene Glycol (PEG) Spacer (12 units): The PEG12 linker is a hydrophilic spacer that enhances the water solubility of the molecule, reduces aggregation, and minimizes steric hindrance, thereby improving conjugation efficiency.
-
trans-Cyclooctene (TCO): This strained alkene is a key component for bioorthogonal "click chemistry." It undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-modified molecule. This reaction is exceptionally fast and bioorthogonal, meaning it occurs efficiently within a biological system without interfering with native biochemical processes.[3]
This two-step labeling approach, often referred to as a pre-targeting strategy, offers excellent control and versatility for a variety of live cell imaging applications. First, the NHS ester is used to attach the TCO group to a protein on the cell surface. Subsequently, a tetrazine-conjugated imaging probe (e.g., a fluorescent dye) is introduced, which rapidly "clicks" onto the TCO-modified protein, allowing for precise visualization.
Principle of the Method
The use of this compound in live cell imaging involves a two-step process:
Step 1: Amine Labeling with this compound The NHS ester end of the this compound reacts with primary amine groups on cell surface proteins, forming a stable covalent amide bond. This step effectively "pre-targets" the cells with TCO moieties.
Step 2: Bioorthogonal Ligation with a Tetrazine Probe The TCO-modified cells are then incubated with a tetrazine-conjugated probe (e.g., a fluorescent dye). The TCO and tetrazine groups undergo a rapid and specific iEDDA cycloaddition, resulting in the covalent attachment of the probe to the protein of interest. The speed of this reaction allows for efficient labeling at low concentrations, minimizing background signal.
A significant advantage of this system is the potential for a "turn-on" fluorescence signal. Many tetrazine-dye conjugates exhibit quenched fluorescence that is significantly enhanced upon reaction with a TCO group, leading to a high signal-to-noise ratio.[4]
Data Presentation
The following tables summarize key quantitative parameters relevant to the use of TCO-PEG-NHS esters and TCO-tetrazine ligation in live cell imaging. Please note that specific values can vary depending on the cell type, protein of interest, and specific experimental conditions.
Table 1: TCO-Tetrazine Ligation Kinetics
| Parameter | Value | Reference |
| Second-order rate constant (k) | Up to 106 M-1s-1 | [3] |
| Typical reaction time in cells | 5 - 60 minutes |
Table 2: Typical Experimental Parameters
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 - 100 µM | Optimal concentration should be determined empirically. |
| Tetrazine-Dye Concentration | 0.5 - 10 µM | Lower concentrations are often sufficient due to fast kinetics. |
| Cell Viability after Labeling | >90% | Dependent on reagent concentrations and incubation times. |
Table 3: Signal-to-Noise Ratio (SNR) in Bioorthogonal Imaging
| Imaging Modality | Typical SNR | Reference |
| Confocal Microscopy | 5 - 30+ | |
| Super-resolution Microscopy | High SNR achievable |
Experimental Protocols
Protocol 1: General Two-Step Labeling of Live Cells for Fluorescence Microscopy
This protocol provides a general workflow for labeling cell surface proteins on live cells using this compound followed by a tetrazine-fluorophore.
Materials:
-
Live cells cultured in a suitable imaging dish (e.g., glass-bottom dish)
-
This compound
-
Anhydrous DMSO
-
Amine-free buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pH 8.0-8.5)
-
Tetrazine-conjugated fluorescent dye
-
Live-cell imaging medium
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 100 mM glycine)
Procedure:
Step 1: Preparation of Reagents
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from moisture.
-
Prepare a 1-10 mM stock solution of the tetrazine-fluorophore in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
Step 2: Labeling of Cell Surface Proteins with this compound
-
Wash the cultured cells twice with pre-warmed, amine-free buffer (pH 8.0-8.5).
-
Dilute the this compound stock solution to a final concentration of 10-100 µM in the amine-free buffer. The optimal concentration should be determined empirically for your cell type and protein of interest.
-
Incubate the cells with the this compound solution for 15-30 minutes at room temperature or 37°C.
-
Wash the cells three times with the amine-free buffer to remove unreacted this compound.
-
(Optional) Quench any unreacted NHS ester by incubating the cells with a quenching solution for 5-10 minutes.
-
Wash the cells twice with live-cell imaging medium.
Step 3: Bioorthogonal Ligation with Tetrazine-Fluorophore
-
Dilute the tetrazine-fluorophore stock solution to a final concentration of 0.5-10 µM in live-cell imaging medium. The optimal concentration will depend on the specific dye and experimental setup.
-
Incubate the TCO-labeled cells with the tetrazine-fluorophore solution for 5-30 minutes at 37°C, protected from light.
-
Wash the cells three times with live-cell imaging medium to remove the unbound tetrazine-fluorophore.
-
The cells are now ready for live cell imaging.
Protocol 2: Cell Viability Assessment
It is crucial to assess cell viability after the labeling procedure to ensure that the observed cellular dynamics are not an artifact of cytotoxicity.
A. Trypan Blue Exclusion Assay
-
After the final wash step in the labeling protocol, detach the cells (if adherent) using a gentle cell dissociation reagent.
-
Resuspend the cells in PBS.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
B. MTT Assay
-
Plate cells in a 96-well plate and perform the labeling protocol as described above.
-
After the final wash, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Compare the absorbance of labeled cells to that of unlabeled control cells to determine the relative metabolic activity and viability.
Mandatory Visualizations
Signaling Pathway Diagrams
The this compound labeling strategy can be applied to study a variety of signaling pathways by targeting key cell surface receptors.
Caption: EGFR signaling pathway initiated by EGF binding, with bioorthogonal labeling of EGFR for imaging.
Caption: GPCR trafficking pathway upon agonist binding, visualized via TCO-labeling and tetrazine-dye ligation.
Experimental Workflow Diagram
Caption: Experimental workflow for two-step live cell labeling using this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | Inefficient NHS ester labeling | Ensure the labeling buffer is amine-free and at the optimal pH (8.0-8.5). Use a higher molar excess of this compound. |
| Hydrolyzed this compound | Prepare the this compound solution immediately before use. Store the stock solution properly at -20°C with desiccant. | |
| Inefficient TCO-tetrazine ligation | Increase the concentration of the tetrazine-fluorophore or the incubation time. Ensure the tetrazine-fluorophore has not degraded. | |
| High Background Fluorescence | Non-specific binding of the tetrazine-fluorophore | Increase the number of wash steps after incubation with the tetrazine-fluorophore. Include a blocking step (e.g., with BSA) before adding the tetrazine probe. |
| Autofluorescence of cells or medium | Image cells in a low-background imaging medium. Acquire a control image of unlabeled cells to determine the level of autofluorescence. | |
| Poor Cell Viability | High concentration of reagents | Titrate down the concentrations of this compound and the tetrazine-fluorophore to the lowest effective concentration. |
| Extended incubation times | Minimize the incubation times for each labeling step. | |
| Harsh buffer conditions | Ensure all buffers are at the correct pH and are pre-warmed to 37°C. |
Conclusion
The use of this compound in a two-step bioorthogonal labeling strategy provides a robust and versatile method for live cell imaging. The high efficiency and specificity of the TCO-tetrazine ligation, coupled with the potential for fluorogenic "turn-on" probes, enable high-contrast imaging of cell surface proteins with minimal perturbation to the living system. By carefully optimizing labeling conditions and validating cell viability, researchers can successfully employ this powerful tool to investigate a wide range of dynamic cellular processes.
References
- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
Application Notes and Protocols for TCO-PEG12-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of TCO-PEG12-NHS ester to amine-containing molecules, such as proteins, antibodies, and peptides. This protocol is intended for research and development applications.
Introduction
This compound is a heterobifunctional linker that enables the covalent attachment of a trans-cyclooctene (TCO) moiety to biomolecules.[1][2] This is achieved through the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines, forming a stable amide bond.[3][4][5] The TCO group is a key component in bioorthogonal chemistry, specifically participating in the rapid and selective inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with tetrazines. This reaction is exceptionally fast and proceeds efficiently under mild, biocompatible conditions, making it ideal for applications such as live cell imaging, drug delivery, and the construction of antibody-drug conjugates (ADCs) and PROTACs.
The polyethylene glycol (PEG) spacer (PEG12) enhances the water solubility of the linker and the resulting conjugate, reduces steric hindrance, and can minimize aggregation.
Reaction Principle
The conjugation process involves a two-step conceptual pathway. First, the NHS ester of the TCO-PEG12-NHS linker reacts with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH (7.2-8.5). The resulting TCO-labeled molecule can then be used in a subsequent bioorthogonal reaction with a tetrazine-functionalized molecule.
References
- 1. This compound, 2185016-39-9 | BroadPharm [broadpharm.com]
- 2. This compound TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: TCO-PEG12-NHS Ester and Tetrazine Ligation
Introduction
The inverse electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry.[1][2][3] This reaction stands out for its exceptionally fast kinetics, remarkable specificity, and biocompatibility, as it proceeds rapidly in aqueous environments without the need for catalysts.[1][4] The TCO-PEG12-NHS ester is a heterobifunctional linker designed to leverage this powerful chemistry. It contains an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on biomolecules and a TCO group for subsequent, rapid conjugation to a tetrazine-modified molecule. The hydrophilic PEG12 spacer enhances water solubility and minimizes steric hindrance.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the conditions and protocols for a two-stage conjugation process:
-
Amine Labeling: Covalent attachment of the TCO-PEG12 linker to a primary amine-containing biomolecule (e.g., protein, antibody, peptide).
-
TCO-Tetrazine Ligation: The bioorthogonal "click" reaction between the newly installed TCO group and a tetrazine-functionalized molecule.
Part 1: Labeling of Amine-Containing Molecules with this compound
This initial step involves the acylation of primary amines (e.g., the ε-amino group of lysine residues in a protein) with the NHS ester moiety of the linker, forming a stable amide bond.
Reaction Scheme: NHS Ester Acylation
References
- 1. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Preparing Antibody-TCO Conjugates using NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of trans-cyclooctene (TCO) to antibodies is a cornerstone of modern bioconjugation, enabling the creation of antibody-drug conjugates (ADCs) and other targeted therapeutics through bioorthogonal click chemistry. The reaction between TCO and a tetrazine-modified payload offers exceptionally fast kinetics and high specificity, proceeding efficiently under physiological conditions without the need for a catalyst.[1] One of the most common methods for attaching TCO moieties to an antibody is through the use of an N-hydroxysuccinimide (NHS) ester-functionalized TCO reagent. This reagent readily reacts with primary amines, primarily the ε-amino group of lysine residues on the antibody, to form a stable amide bond.[2][3][4]
These application notes provide a detailed protocol for the preparation, purification, and characterization of antibody-TCO conjugates using NHS ester chemistry.
Key Considerations
-
Buffer Conditions: The reaction between an NHS ester and a primary amine is most efficient at a pH range of 7.2 to 8.5.[2] Amine-free buffers, such as phosphate-buffered saline (PBS), are essential to prevent competition with the antibody for the NHS ester. Buffers containing primary amines like Tris or glycine must be avoided during the conjugation step.
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH. Therefore, it is crucial to prepare the NHS-TCO solution in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
-
TCO Hydrophobicity: The TCO group is hydrophobic and can interact with the antibody, potentially leading to a portion of the conjugated TCOs being "masked" and non-reactive. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer between the TCO and the NHS ester can mitigate this issue, improving the reactivity of the conjugated TCO.
-
Degree of Labeling (DOL): The number of TCO molecules conjugated per antibody (DOL) can be controlled by adjusting the molar excess of the NHS-TCO reagent. However, a high DOL can potentially impact the antibody's binding affinity and pharmacokinetic properties. It is therefore important to optimize the DOL for each specific antibody and application.
Experimental Protocols
Materials and Reagents
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
TCO-NHS ester (with or without a PEG linker)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns, PD-10 Desalting Columns) with an appropriate molecular weight cutoff (MWCO).
Antibody Preparation
-
If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it must be purified prior to conjugation.
-
Perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
Determine the precise antibody concentration using a spectrophotometer at 280 nm.
Conjugation Protocol
-
Equilibrate the TCO-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Add the desired molar excess of the TCO-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should ideally be below 10%.
-
Gently mix the reaction and incubate for 1-3 hours at room temperature or on ice.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
Purification of the Antibody-TCO Conjugate
-
Remove excess, unreacted TCO-NHS ester and quenching reagent by size-exclusion chromatography using a desalting column.
-
Follow the manufacturer's instructions for the chosen desalting column.
-
Collect the purified antibody-TCO conjugate.
-
Measure the concentration of the purified conjugate using a spectrophotometer at 280 nm.
Characterization of the Antibody-TCO Conjugate
The degree of labeling (DOL), which is the average number of TCO molecules per antibody, can be determined. One common method involves reacting the conjugate with a tetrazine-functionalized fluorescent dye and using UV-Vis spectroscopy to quantify the incorporated dye.
Quantitative Data Summary
The following tables summarize typical reaction conditions and resulting degrees of labeling from various studies.
| Antibody | NHS-TCO Reagent | Molar Excess of NHS-TCO | Reaction Conditions | Degree of Labeling (TCO/Ab) | Reference |
| Anti-EGFR, Anti-EpCAM, Anti-TfR | NHS-TCO | 10, 100, 1000 | PBS with 10% DMF and 0.1M NaHCO3 (pH 8.5), 3h, RT | Not explicitly stated, but high modification reported with 1000 eq. | |
| Herceptin | TCO-NHS | 100, 500, 1000 | Not specified | 7 (with 100 eq.), 18 (with 500 eq.) | |
| Chimeric mAb U36 | TCO-PEG4-NHS | 5, 10-40 | PBS (pH 8.5), overnight, RT | 6.2 to 27.2 | |
| 5B1, huA33 | TCO-NHS | 30-35 | PBS/carbonate buffer (pH 8.5), 90 min, 37°C | Not explicitly stated | |
| Anti-c-myc 9E10 | TCO-NHS | 5, 10, 15 | Phosphate buffer (pH 7.5), 60 min, RT | 4, 8, 10 | |
| Anti-CEA 3C1 | TCO-NHS | 5 | Phosphate buffer (pH 7.5), 60 min, RT | 4 |
Note: The degree of labeling can vary depending on the specific antibody, its lysine content and accessibility, and the precise reaction conditions.
Visualizations
Chemical Reaction Pathway
Caption: Reaction of an antibody's primary amine with a TCO-NHS ester.
Experimental Workflow
Caption: Workflow for preparing antibody-TCO conjugates.
References
Application Notes and Protocols for Surface Functionalization of Nanoparticles with TCO-PEG12-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel therapeutic platforms. The use of heterobifunctional linkers allows for the precise conjugation of biomolecules to the nanoparticle surface. TCO-PEG12-NHS ester is a state-of-the-art linker designed for this purpose. It features a Trans-Cyclooctene (TCO) group for bioorthogonal "click" chemistry and an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on the nanoparticle surface. The hydrophilic 12-unit polyethylene glycol (PEG) spacer enhances solubility, reduces non-specific protein binding, and minimizes steric hindrance.[1]
These application notes provide detailed protocols for the surface functionalization of amine-modified nanoparticles with this compound, methods for characterization, and an overview of a key application in pre-targeted cancer therapy.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C40H70N2O18 |
| Molecular Weight | 866.99 g/mol |
| Purity | >95% |
| Physical Form | Colorless oil |
| Solubility | DCM, THF, acetonitrile, DMF, and DMSO |
| Storage | -20°C, protect from light |
| Data sourced from Conju-Probe and MedChemExpress.[1][2] |
Characterization of TCO-Functionalized Nanoparticles
The following table provides representative data on the characterization of polymeric nanoparticles (PeptoBrushes) before and after functionalization with a TCO-NHS ester. This data, adapted from a study by van der Meer et al. (2019), illustrates the expected changes in the degree of functionalization. While the specific PEG spacer length may differ, the trends are applicable.
| Nanoparticle Formulation | Degree of TCO Functionalization (%) |
| PeptoBrush 1 | 8% |
| PeptoBrush 2 | 13% |
| PeptoBrush 3 | 30% |
| The degree of functionalization was determined by ¹H NMR.[3][4] |
Changes in hydrodynamic diameter and zeta potential are critical indicators of successful surface modification. The following table shows expected trends upon PEGylation.
| Nanoparticle | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-NP (Before) | 150 ± 5 | < 0.2 | +35 ± 5 |
| TCO-PEG12-NP (After) | 170 ± 7 | < 0.2 | +5 ± 3 |
| This is representative data; actual values will vary depending on the core nanoparticle material, size, and initial surface charge. |
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles displaying primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, PLGA, or polymeric nanoparticles)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.0-8.5. Avoid buffers containing primary amines (e.g., Tris).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification equipment: Centrifuge with appropriate tubes or dialysis membrane (e.g., 10 kDa MWCO).
-
Deionized water
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate briefly if necessary to ensure a homogenous suspension.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle suspension. A 10-50 fold molar excess of the linker relative to the estimated surface amine groups on the nanoparticles is recommended as a starting point for optimization.
-
Gently mix the reaction suspension and incubate for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of TCO-Functionalized Nanoparticles:
-
Centrifugation:
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The required speed and duration will depend on the nanoparticle size and density.
-
Carefully remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps at least three times.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis membrane with an appropriate molecular weight cut-off.
-
Dialyze against deionized water for 24-48 hours with several changes of water.
-
-
-
Final Product:
-
Resuspend the purified TCO-PEG12-functionalized nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).
-
Protocol 2: Characterization of TCO-Functionalized Nanoparticles
1. Quantification of TCO Functionalization by ¹H NMR:
This method allows for the determination of the degree of TCO functionalization on the nanoparticle surface.
-
Lyophilize a known amount of the purified TCO-functionalized nanoparticles.
-
Dissolve the nanoparticles in a suitable deuterated solvent (e.g., D₂O with NaOH for silica nanoparticles to dissolve the core, or DMSO-d₆ for polymeric nanoparticles).
-
Add a known amount of an internal standard (e.g., maleic acid).
-
Acquire the ¹H NMR spectrum.
-
The degree of functionalization can be calculated by integrating the characteristic peaks of the TCO protons (typically in the olefinic region) relative to the integral of the internal standard.
2. Size and Zeta Potential Measurement:
-
Dynamic Light Scattering (DLS):
-
Dilute the nanoparticle suspension in deionized water or PBS to an appropriate concentration.
-
Measure the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is expected after functionalization.
-
-
Zeta Potential:
-
Measure the zeta potential of the nanoparticle suspension. A shift towards a more neutral zeta potential is expected after PEGylation due to the shielding of surface charges by the PEG chains.
-
Protocol 3: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule
This protocol describes the "click" reaction between the TCO-functionalized nanoparticles and a tetrazine-containing molecule (e.g., a fluorescent dye, a targeting ligand, or a therapeutic agent).
Materials:
-
TCO-PEG12-functionalized nanoparticles
-
Tetrazine-functionalized molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Disperse the TCO-PEG12-functionalized nanoparticles in the Reaction Buffer.
-
Add the tetrazine-functionalized molecule to the nanoparticle suspension. A 1.5-5 fold molar excess of the tetrazine-molecule relative to the TCO groups on the nanoparticles is recommended.
-
The reaction is typically very fast and can proceed at room temperature for 30-60 minutes.
-
Purify the resulting conjugated nanoparticles using centrifugation or dialysis as described in Protocol 1.
Mandatory Visualizations
Caption: Workflow for this compound functionalization of nanoparticles.
Caption: Pre-targeted cancer therapy workflow.
Conclusion
The use of this compound for the surface functionalization of nanoparticles provides a robust and versatile platform for the development of advanced nanomaterials for biomedical applications. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this technology. The bioorthogonal TCO-tetrazine ligation enables a modular approach to nanoparticle design, facilitating applications such as pre-targeted imaging and therapy, which hold great promise for improving the efficacy and safety of cancer treatments. Careful characterization at each step is crucial to ensure the quality and performance of the final nanoparticle conjugate.
References
- 1. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
Application Note & Protocol: Bioconjugation of TCO-PEG12-NHS Ester to Amine-Containing Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
TCO-PEG12-NHS ester is a heterobifunctional crosslinker designed for the efficient labeling of amine-containing molecules, such as proteins, antibodies, and peptides.[1] This reagent incorporates three key functional elements:
-
A trans-cyclooctene (TCO) group, which participates in exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reactions with tetrazine-modified molecules.[2][3]
-
A hydrophilic 12-unit polyethylene glycol (PEG12) spacer, which enhances water solubility, reduces aggregation of conjugates, and minimizes steric hindrance.[3][4]
-
An N-hydroxysuccinimide (NHS) ester , an amine-reactive group that forms a stable, covalent amide bond with primary amines (e.g., the side chain of lysine residues) under mild conditions.
The combination of amine reactivity and bioorthogonal ligation makes this compound a powerful tool for various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, fluorescent imaging probes, and targeted drug delivery systems. The reaction is chemoselective, biocompatible, and proceeds rapidly without the need for a copper catalyst.
Principle of Reaction
The bioconjugation process involves two primary steps. First, the NHS ester of the TCO-PEG12-NHS reagent reacts with primary amines on the target molecule to form a stable TCO-labeled intermediate. Second, this intermediate is reacted with a tetrazine-containing molecule of interest, leading to the formation of the final conjugate through a rapid iEDDA cycloaddition.
References
Application Notes and Protocols for TCO-PEG12-NHS Ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and tracking of biomolecules in their native environment. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a particularly powerful tool in this field due to its exceptionally fast reaction kinetics and high specificity. TCO-PEG12-NHS ester is a heterobifunctional linker that allows for the covalent attachment of the TCO moiety to primary amines on biomolecules, such as antibodies, via the N-hydroxysuccinimide (NHS) ester. The polyethylene glycol (PEG) 12-unit spacer enhances water solubility and minimizes steric hindrance, preserving the reactivity of the TCO group.
These application notes provide a comprehensive guide to utilizing this compound for a two-step "pre-targeting" approach in flow cytometry. This method involves first labeling a primary antibody with this compound and using this conjugate to bind to a specific cell surface antigen. Subsequently, a small, fluorescently-labeled tetrazine molecule is introduced, which rapidly and specifically "clicks" to the TCO-tagged antibody, enabling fluorescent detection of the target cells. This approach offers several advantages over traditional direct or indirect immunofluorescence, including the potential for signal amplification and reduced background fluorescence.
Principle of the Method
The experimental workflow involves two main stages: the conjugation of the primary antibody with this compound and the subsequent bioorthogonal reaction with a tetrazine-fluorophore for flow cytometry analysis.
First, the NHS ester of the TCO-PEG12-NHS molecule reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond. This results in an antibody that is "tagged" with TCO moieties. The degree of labeling (DOL), or the number of TCO molecules per antibody, can be controlled by adjusting the molar ratio of the this compound to the antibody during the conjugation reaction.
In the second stage, the TCO-modified antibody is incubated with a cell suspension to allow for specific binding to the target antigen on the cell surface. After washing away unbound antibody, a tetrazine-conjugated fluorophore is added. The tetrazine and TCO groups undergo a rapid and highly specific IEDDA cycloaddition reaction, resulting in the covalent attachment of the fluorophore to the antibody-antigen complex. The fluorescently labeled cells can then be analyzed by flow cytometry.
Data Presentation
Table 1: Recommended Molar Excess of this compound for Antibody Conjugation
| Molar Excess of this compound to Antibody | Typical Degree of Labeling (DOL) | Suitability for Flow Cytometry |
| 5-10 fold | 2-4 | Good starting point, balances labeling efficiency with maintaining antibody affinity. |
| 10-20 fold | 4-8 | May provide increased signal, but requires careful optimization to avoid antibody precipitation or loss of function.[1] |
| >20 fold | >8 | High risk of over-labeling, potentially leading to reduced antibody specificity and increased background. |
Table 2: Typical Reagent Concentrations and Incubation Times for Flow Cytometry
| Step | Reagent | Typical Concentration | Incubation Time | Incubation Temperature |
| Primary Staining | TCO-labeled Antibody | 0.1 - 10 µg/mL | 30-60 minutes | 4°C or Room Temperature |
| Bioorthogonal Reaction | Tetrazine-Fluorophore | 1 - 10 µM[2] | 15-30 minutes | Room Temperature |
Experimental Protocols
Protocol 1: Conjugation of a Primary Antibody with this compound
This protocol describes the labeling of an IgG antibody. It is crucial to work with an antibody solution that is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin, BSA), as these will compete with the antibody for reaction with the NHS ester.[3]
Materials:
-
Purified antibody (1-2 mg/mL in PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If your antibody is in a buffer containing primary amines, perform a buffer exchange into PBS (pH 7.2-7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH, which is optimal for the NHS ester reaction.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (see Table 1). A 10-fold molar excess is a good starting point.
-
While gently vortexing the antibody solution, add the this compound stock solution dropwise.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the TCO-labeled Antibody:
-
Separate the TCO-labeled antibody from unreacted this compound using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4).
-
Alternatively, perform dialysis against PBS (pH 7.4) at 4°C with at least three buffer changes over 24-48 hours.
-
-
Characterization (Optional but Recommended):
-
Determine the concentration of the purified TCO-labeled antibody using a protein concentration assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.
-
The Degree of Labeling (DOL) can be determined using MALDI-TOF mass spectrometry by comparing the molecular weight of the conjugated antibody to the unconjugated antibody.
-
Protocol 2: Flow Cytometry Analysis Using a TCO-labeled Antibody and a Tetrazine-Fluorophore
This protocol provides a general procedure for staining cells in suspension. All steps should be performed on ice and protected from light where possible.
Materials:
-
Single-cell suspension (1 x 10^6 cells per sample)
-
TCO-labeled primary antibody (from Protocol 1)
-
Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
-
Primary Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a FACS tube.
-
Add the predetermined optimal concentration of the TCO-labeled primary antibody.
-
Vortex gently and incubate for 30-60 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.
-
Repeat the wash step twice.
-
-
Bioorthogonal "Click" Reaction:
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.
-
Add the tetrazine-fluorophore to a final concentration of 1-10 µM.[2]
-
Vortex gently and incubate for 15-30 minutes at room temperature in the dark.
-
-
Final Washing and Analysis:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.
-
Repeat the wash step once more.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.
-
Mandatory Visualizations
Signaling Pathway Diagram: EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is implicated in various cancers. The following diagram illustrates a simplified overview of the EGFR signaling pathway, which can be analyzed using flow cytometry with antibodies targeting EGFR and downstream signaling molecules.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for labeling cell surface antigens for flow cytometry using this compound and a tetrazine-fluorophore.
References
Protocol for Labeling Oligonucleotides with TCO-PEG12-NHS Ester: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with TCO-PEG12-NHS ester. This procedure is critical for the preparation of oligonucleotides intended for bioorthogonal "click" chemistry applications, such as in vivo imaging, targeted drug delivery, and diagnostics. The trans-cyclooctene (TCO) moiety enables highly efficient and specific conjugation to tetrazine-modified molecules in a biological setting.
Introduction
The labeling of oligonucleotides with functional groups is a cornerstone of modern molecular biology and drug development. The use of N-hydroxysuccinimide (NHS) esters to modify primary amines is a robust and widely adopted method for attaching molecules of interest to biomolecules. This compound is a heterobifunctional linker that contains an NHS ester for reaction with a primary amine and a TCO group for subsequent bioorthogonal ligation with a tetrazine. The long PEG12 spacer enhances solubility and reduces steric hindrance. This protocol details the steps for efficient conjugation of this compound to amine-modified oligonucleotides, their purification, and subsequent characterization.
Quantitative Data Summary
For ease of comparison, the following tables summarize the key quantitative parameters for the labeling reaction.
Table 1: Reaction Conditions for this compound Labeling of Oligonucleotides
| Parameter | Recommended Value | Notes |
| Oligonucleotide Concentration | 0.3 - 0.8 mM | Higher concentrations can improve reaction efficiency. |
| This compound Molar Excess | 5- to 20-fold | A higher excess can drive the reaction to completion, but may require more rigorous purification.[1][2] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate | Buffers should be free of primary amines (e.g., Tris).[1] |
| Reaction pH | 8.3 - 9.0 | Optimal for ensuring the primary amine is deprotonated and nucleophilic.[1] |
| Reaction Temperature | Room Temperature (~25°C) | Provides a balance between reaction rate and stability of the NHS ester.[2] |
| Incubation Time | 1 - 4 hours | Longer incubation times may be necessary for less reactive amines or lower concentrations. |
| Quenching Agent (Optional) | 50-100 mM Glycine or Tris buffer | To stop the reaction by consuming excess NHS ester. |
Table 2: Typical Yields for Post-Synthesis Conjugation and Purification
| Synthesis Scale | Expected Yield (nmols) of Labeled Oligonucleotide |
| 50 nmol | 2 |
| 200 nmol | 5 |
| 1 µmol | 16 |
| 2 µmol | 30 |
| Yields can be lower for oligonucleotides longer than 50 bases. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the labeling of oligonucleotides with this compound.
Preparation of Reagents
-
Amine-Modified Oligonucleotide:
-
Synthesize the oligonucleotide with a primary amine modification at the desired position (5', 3', or internal). Common modifiers include Amino Modifier C6 or C12.
-
Purify the amine-modified oligonucleotide using standard methods (e.g., desalting, HPLC) to remove any residual ammonia or other amine-containing impurities from the synthesis and deprotection steps.
-
Quantify the oligonucleotide concentration accurately using UV-Vis spectrophotometry (A260).
-
-
This compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a fresh stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a concentration of approximately 10 mg/mL.
-
Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Prepare the solution immediately before use.
-
-
Conjugation Buffer:
-
Prepare a 0.1 M sodium bicarbonate or sodium borate buffer.
-
Adjust the pH of the buffer to 8.5 using NaOH or HCl.
-
Filter the buffer through a 0.22 µm filter to remove any particulates.
-
Labeling Reaction
-
In a microcentrifuge tube, dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.
-
Add the calculated volume of the this compound stock solution to the oligonucleotide solution to achieve a 5- to 20-fold molar excess of the NHS ester.
-
Gently vortex the reaction mixture to ensure thorough mixing.
-
Incubate the reaction at room temperature for 1-4 hours with gentle shaking. Protect from light if the oligonucleotide or linker is light-sensitive.
-
(Optional) To quench the reaction, add a quenching buffer (e.g., 1 M glycine, pH 8.0) to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.
Purification of the Labeled Oligonucleotide
Purification is crucial to remove unreacted this compound and its hydrolysis byproducts, as well as any unconjugated oligonucleotide.
-
Ethanol Precipitation:
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.
-
Add 3 volumes of ice-cold absolute ethanol.
-
Mix thoroughly and incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.
-
-
Size-Exclusion Chromatography (SEC):
-
Use a desalting column (e.g., Sephadex G-25) to separate the labeled oligonucleotide from smaller molecules like unreacted NHS ester.
-
Equilibrate the column with nuclease-free water or a desired buffer.
-
Load the reaction mixture onto the column and collect fractions.
-
Monitor the elution of the oligonucleotide by measuring the absorbance at 260 nm.
-
Pool the fractions containing the purified labeled oligonucleotide.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-phase HPLC (RP-HPLC) or ion-pair reverse-phase HPLC (IP-RP-HPLC) are highly effective for purifying and analyzing the labeled oligonucleotide.
-
The increased hydrophobicity of the TCO-PEG12 moiety will result in a longer retention time for the labeled oligonucleotide compared to the unlabeled starting material.
-
Use a suitable gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium acetate or hexafluoroisopropanol) for separation.
-
Characterization of the Labeled Oligonucleotide
-
UV-Vis Spectroscopy:
-
Measure the absorbance at 260 nm to determine the concentration of the purified TCO-labeled oligonucleotide.
-
-
Mass Spectrometry:
-
Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) can be used to confirm the successful conjugation by detecting the mass shift corresponding to the addition of the TCO-PEG12 moiety.
-
The expected mass increase upon conjugation with this compound (formula C40H70N2O18, MW ≈ 867 g/mol ) after loss of the NHS group is approximately 752 g/mol .
-
-
HPLC Analysis:
-
Analytical HPLC can be used to assess the purity of the final product. A single major peak with a longer retention time than the starting amine-modified oligonucleotide indicates a successful and pure conjugation product.
-
Visualizations
Experimental Workflow: Labeling and Purification
Caption: Workflow for oligonucleotide labeling with this compound.
Signaling Pathway: Antisense Oligonucleotide Targeting TGF-β
Caption: Antisense oligonucleotide inhibition of the TGF-β signaling pathway.
Logical Relationship: In Vivo Pre-targeted Imaging
Caption: Workflow for in vivo pre-targeted imaging using TCO-labeled oligonucleotides.
References
Troubleshooting & Optimization
Technical Support Center: TCO-PEG12-NHS Ester Conjugation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals to troubleshoot and optimize the conjugation of TCO-PEG12-NHS ester to amine-containing molecules, thereby improving reaction yields and ensuring reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
A1: The this compound is a heterobifunctional linker. The conjugation process occurs in two potential stages:
-
Amine Reaction: The N-Hydroxysuccinimide (NHS) ester group reacts with primary amines (-NH₂), such as the side chain of lysine residues or the N-terminus of a protein, to form a stable covalent amide bond. This is a nucleophilic acyl substitution reaction.[1][2][]
-
Bioorthogonal Click Chemistry: The trans-cyclooctene (TCO) group can subsequently react with a tetrazine-modified molecule through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click" reaction is known for its high speed and specificity in aqueous environments.[2][4]
This guide focuses on optimizing the first step: the NHS ester conjugation yield.
Q2: What is the optimal pH for the NHS ester reaction, and why is it so critical?
A2: The optimal pH range for NHS ester conjugation is typically between pH 7.2 and 8.5 . The pH is the most critical factor because it governs a trade-off between amine reactivity and NHS ester stability.
-
Below pH 7.2: Primary amines are increasingly protonated (-NH₃⁺), making them non-nucleophilic and unreactive towards the NHS ester.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester, a competing reaction where water attacks the ester, increases significantly. This hydrolysis deactivates the linker, reducing the conjugation yield. For some applications, a pH up to 9.0 can be used to accelerate the amidation reaction, but this also drastically increases the rate of hydrolysis.
Q3: Which buffers should I use for the conjugation reaction? Which should I avoid?
A3: The choice of buffer is crucial to avoid competing reactions.
-
Recommended Buffers: Amine-free buffers are essential. Good choices include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, or HEPES buffers. A common choice is 0.1 M sodium bicarbonate or phosphate buffer.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible. These buffers will compete with your target molecule for reaction with the NHS ester, significantly lowering your conjugation efficiency.
Q4: How should I prepare and handle the this compound reagent?
A4: NHS esters are highly sensitive to moisture. Proper handling is key to preserving their reactivity.
-
Storage: Store the reagent desiccated at -20°C or lower.
-
Equilibration: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Stock Solutions: Prepare stock solutions immediately before use in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze. A stock solution in anhydrous DMSO can be stored for 1-2 months at -20°C.
Q5: What molar ratio of this compound to my molecule should I use?
A5: A molar excess of the NHS ester is typically required to drive the reaction to completion. The optimal ratio depends on the concentration and properties of your target molecule and may require empirical optimization.
-
Starting Point: For proteins and antibodies, a 10- to 20-fold molar excess of the NHS ester is a common starting point.
-
Optimization: For initial experiments, it is advisable to test a range of molar ratios (e.g., 5:1, 10:1, 20:1) to determine the best condition for your specific application.
Troubleshooting Guide
Problem: My conjugation yield is very low or non-existent.
This is a common issue that can often be traced back to a few key factors. Use the following guide and the decision tree diagram to diagnose the problem.
| Possible Cause | Recommended Solution |
| Hydrolyzed NHS Ester Reagent | The this compound is moisture-sensitive. Ensure it was stored properly (desiccated, -20°C) and allowed to warm to room temperature before opening. Prepare a fresh stock solution in anhydrous DMSO or DMF immediately before each experiment. |
| Incorrect Buffer pH | Verify that your reaction buffer is within the optimal pH range of 7.2-8.5. A pH that is too low prevents the reaction, while a pH that is too high rapidly hydrolyzes the NHS ester. |
| Presence of Competing Amines | Ensure your protein solution and reaction buffers are free from primary amines like Tris or glycine. If your molecule is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to conjugation. |
| Insufficient Molar Excess | The reaction may be inefficient due to an insufficient amount of the linker. Increase the molar excess of the this compound. Try a 20-fold or even higher excess. |
| Low Reactant Concentration | The reaction is concentration-dependent. For proteins, aim for a concentration of 1-10 mg/mL. If your protein solution is too dilute, the conjugation will be less efficient. |
| Steric Hindrance | The primary amines on your target molecule may be inaccessible. The PEG12 spacer is designed to reduce steric hindrance, but this can still be a factor. Consider alternative conjugation strategies if optimization does not improve the yield. |
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low this compound conjugation yield.
Quantitative Data Summary
Table 1: Effect of pH on NHS Ester Hydrolysis
The stability of the NHS ester is highly dependent on pH. Hydrolysis is the primary competing reaction that reduces conjugation efficiency.
| pH | Half-life of NHS Ester | Temperature (°C) | Implication for Conjugation |
| 7.0 | 4 - 5 hours | 0 | Slower reaction, but greater ester stability. |
| 8.0 | ~3.5 hours | Room Temp | Good balance for many proteins. |
| 8.5 | ~3 hours | Room Temp | Faster reaction, but increased hydrolysis. |
| 8.6 | 10 minutes | 4 | Very rapid hydrolysis; requires short reaction times. |
| 9.0 | ~2 hours | Room Temp | Very fast reaction, but significant hydrolysis. |
Data is compiled from multiple sources and represents typical values. Actual half-life may vary based on buffer composition and specific NHS ester structure.
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline for labeling a protein (e.g., an antibody) with this compound.
1. Materials Required:
-
Protein solution (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
2. Buffer Exchange (if necessary):
-
If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.
-
Dialyze the protein solution against the reaction buffer or use a desalting column according to the manufacturer's instructions.
3. Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.
4. Conjugation Reaction:
-
Adjust the protein solution concentration to 1-10 mg/mL in the reaction buffer.
-
Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (e.g., 20-fold).
-
Slowly add the calculated volume of the NHS ester solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
5. Quench Reaction (Optional but Recommended):
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl).
-
Incubate for 15-30 minutes at room temperature.
6. Purification:
-
Remove the excess, unreacted this compound and reaction byproducts (N-hydroxysuccinimide) from the conjugated protein.
-
The most common method for macromolecules is size-exclusion chromatography using a desalting column. Dialysis is also a suitable alternative.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound conjugation to a protein.
References
Technical Support Center: Optimizing T-PEG12-NHS Ester Reactions
Welcome to the Technical Support Center for optimizing your TCO-PEG12-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with my amine-containing molecule?
A1: The optimal pH range for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[1][2] A pH of 8.3 to 8.5 is often recommended as the ideal balance between ensuring the primary amine is deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[2] At lower pH values, the amine group is protonated and less reactive.[2] Conversely, at higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the desired conjugation reaction.[2]
Q2: Which buffers are recommended for the this compound reaction?
A2: It is crucial to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, thereby reducing the labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or sodium bicarbonate buffers.
Q3: How should I prepare and handle the this compound?
A3: this compound is sensitive to moisture and should be stored at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature to prevent water condensation, which can hydrolyze the NHS ester. It is highly recommended to dissolve the this compound in an anhydrous (dry) water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), immediately before use. Do not prepare and store aqueous stock solutions of the reagent.
Q4: What is the primary competing reaction, and how can I minimize it?
A4: The primary competing reaction is the hydrolysis of the NHS ester by water, which results in a non-reactive carboxylic acid and reduces your conjugation yield. The rate of hydrolysis is highly dependent on the pH, increasing as the pH becomes more alkaline. To minimize hydrolysis, it is recommended to work within the optimal pH range (7.2-8.5), use freshly prepared reagent, and consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Q5: How can I stop (quench) the reaction?
A5: The reaction can be effectively quenched by adding a buffer that contains primary amines. Common quenching buffers include Tris or glycine at a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining unreacted this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Hydrolyzed this compound: The reagent was exposed to moisture. | Ensure the reagent is stored properly in a desiccated environment at -20°C. Allow the vial to warm to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. |
| Incorrect buffer pH: The pH is too low (amines are protonated) or too high (hydrolysis is too rapid). | Verify the pH of your reaction buffer is within the optimal 7.2-8.5 range using a calibrated pH meter. | |
| Presence of competing amines: Your buffer or sample contains primary amines (e.g., Tris, glycine, ammonium ions). | Perform a buffer exchange of your sample into an amine-free buffer like PBS, HEPES, or borate buffer prior to the reaction. | |
| Insufficient molar excess of this compound: The ratio of the NHS ester to your molecule is too low. | Increase the molar excess of the this compound. A 15- to 20-fold molar excess is a common starting point for antibody labeling. | |
| Precipitation of the Labeled Molecule | High concentration of organic solvent: The addition of the this compound stock solution in DMSO or DMF caused precipitation. | The volume of the organic solvent should ideally not exceed 10% of the total reaction volume. |
| Hydrophobicity of the TCO group: The TCO moiety can increase the hydrophobicity of the labeled molecule. | The PEG12 spacer is designed to enhance water solubility and reduce aggregation. If precipitation persists, consider optimizing the degree of labeling by reducing the molar excess of the NHS ester. | |
| Lack of Reproducibility | Inconsistent this compound activity: The reagent may have degraded over time due to moisture exposure. | Always use freshly prepared stock solutions of the this compound. Avoid repeated opening and closing of the reagent vial. |
| Variations in reaction conditions: Small changes in pH, temperature, or incubation time can affect the outcome. | Carefully control and document all reaction parameters for each experiment. |
Quantitative Data Summary
The stability of the NHS ester is a critical factor in the success of the conjugation reaction. The following table provides general data on the half-life of NHS esters in aqueous solutions at different pH values. While these are not specific to the this compound, they serve as a valuable guideline.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | ~10 minutes |
Experimental Protocols
Protocol 1: General Labeling of a Protein with this compound
This protocol provides a general procedure for labeling a protein with this compound. The optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns for buffer exchange and purification
Procedure:
-
Protein Preparation:
-
If your protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the amine-free reaction buffer.
-
Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to come to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 20-fold molar excess of the 10 mM this compound stock solution to your protein solution. Gently mix immediately.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by using a desalting column or through dialysis.
-
Visualizations
Caption: Experimental workflow for labeling a protein with this compound.
Caption: Competing reaction pathways for this compound in aqueous buffer.
References
Technical Support Center: Non-Specific Binding of TCO-Labeled Antibodies
Welcome to the technical support center for troubleshooting issues related to the non-specific binding of TCO-labeled antibodies. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of TCO-labeled antibodies?
A1: Non-specific binding refers to the undesirable attachment of TCO-labeled antibodies to molecules or surfaces other than their intended target antigen. This can lead to high background signals, reduced assay sensitivity, and inaccurate results.
Q2: What are the primary causes of non-specific binding with TCO-labeled antibodies?
A2: Several factors can contribute to non-specific binding:
-
Hydrophobic Interactions: The trans-cyclooctene (TCO) group is inherently hydrophobic and can interact non-specifically with proteins and other biomolecules.
-
Electrostatic Interactions: Charged regions on the antibody or the TCO-linker can interact with oppositely charged molecules on the cell surface or substrate.
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High Antibody Concentration: Using an excessively high concentration of the TCO-labeled antibody increases the likelihood of low-affinity, non-specific interactions.
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the cell or tissue sample can lead to background staining.
-
Inadequate Washing: Failure to sufficiently wash away unbound and weakly bound antibodies can result in a high background signal.
Q3: How does the TCO-to-antibody ratio affect non-specific binding?
A3: A higher TCO-to-antibody ratio can increase the overall hydrophobicity of the antibody conjugate, potentially leading to increased non-specific binding and altered pharmacokinetics in vivo.[1] It is crucial to optimize the labeling ratio to balance reactivity with specificity.
Q4: Can the linker used to attach TCO to the antibody influence non-specific binding?
A4: Yes, the linker plays a significant role. Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), between the antibody and the TCO moiety can significantly reduce non-specific hydrophobic interactions and improve the solubility of the conjugate.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to high background and non-specific binding of TCO-labeled antibodies.
Problem: High Background Staining
High background staining can obscure the specific signal, making data interpretation difficult. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Hydrophobic Interactions of TCO | Incorporate a hydrophilic PEG linker between the TCO and the antibody. |
| High Antibody Concentration | Perform a titration experiment to determine the optimal antibody concentration that provides the best signal-to-noise ratio. |
| Insufficient Blocking | Increase the blocking incubation time (e.g., to 1-2 hours at room temperature). Use a different or a combination of blocking agents (see Table 1 for comparison). |
| Inadequate Washing | Increase the number of wash steps (e.g., from 3 to 5). Increase the duration of each wash. Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer. |
| Cross-reactivity of Secondary Antibody (if applicable) | Use a pre-adsorbed secondary antibody. Run a control with only the secondary antibody to check for non-specific binding. |
| Endogenous Biotin or Enzymes (for certain detection methods) | If using a biotin-based detection system, block for endogenous biotin. If using enzyme-conjugated reporters (e.g., HRP, AP), quench endogenous enzyme activity. |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background issues.
Caption: A step-by-step workflow for troubleshooting high background signals.
Quantitative Data Summary
Table 1: Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact the signal-to-noise ratio. This table provides a comparison of commonly used blocking agents.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Signal-to-Noise Ratio |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available. | Can contain contaminating IgGs; may not be sufficient for all systems. | Moderate |
| Normal Serum (from species of secondary Ab) | 5-10% (v/v) | Effective at blocking non-specific binding of secondary antibodies. | More expensive than BSA; can contain endogenous antibodies that may cross-react. | High |
| Casein/Non-fat Dry Milk | 1-5% (w/v) | Inexpensive, effective blocker. | Contains phosphoproteins (not suitable for phospho-specific antibody staining) and biotin (interferes with avidin-biotin systems). | Moderate to High |
| Fish Gelatin | 0.1-1% (w/v) | Does not cross-react with mammalian antibodies. | Can contain endogenous biotin. | Moderate |
| Commercial Protein-Free Blockers | Varies by manufacturer | Protein-free, reduces cross-reactivity with protein-based detection systems. | More expensive. | High to Very High |
Note: The optimal blocking agent and concentration should be determined empirically for each experimental system.
Table 2: Effect of TCO-to-Antibody Ratio on In Vivo Performance
This table summarizes data on how varying the TCO-to-antibody ratio can affect tumor uptake and off-target accumulation.
| Antibody Conjugate | TCO:Antibody Ratio | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Reference |
| 64Cu-DOTA-Herceptin | 0:1 | 16.4 ± 3.6 | 8.0 ± 0.7 | [1] |
| 64Cu-DOTA-TCO-Herceptin | 1:1 | 6.9 ± 1.9 | 10.9 ± 0.5 | [1] |
| U36-TCO | 27:1 | Low | High | [2] |
| U36-TCO | 6:1 | Increased vs. 27:1 | Decreased vs. 27:1 | [2] |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: TCO-NHS Ester Antibody Labeling
This protocol describes the labeling of a primary antibody with a TCO-NHS ester.
Materials:
-
Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
TCO-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free buffer like PBS using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
-
-
TCO-NHS Ester Preparation:
-
Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by quenching unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated TCO-NHS ester using a desalting spin column equilibrated with PBS.
-
Collect the labeled antibody.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (280 nm) and the TCO group (if it has a chromophore) or by using mass spectrometry.
-
References
Technical Support Center: Purification of TCO-Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with guidance on purifying TCO-labeled proteins from excess reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of TCO-labeled proteins.
Question: My protein precipitated after the labeling reaction or during purification. What should I do?
Answer:
Protein precipitation can be a common issue, often related to the solvent used to dissolve the TCO-labeling reagent or changes in buffer conditions during purification.
-
Possible Cause: High concentration of organic solvent (e.g., DMSO or DMF) used to dissolve the TCO-NHS ester. Many proteins are sensitive to high concentrations of organic solvents and may precipitate.
-
Solution:
-
Minimize the volume of the TCO reagent stock solution added to your protein solution. A final organic solvent concentration below 10% is generally recommended.
-
Perform a solvent tolerance test with a small amount of your protein to determine the maximum concentration of the organic solvent it can withstand without precipitating.
-
During purification, ensure that the buffers used are compatible with your protein's stability and solubility requirements. Avoid sudden changes in pH or ionic strength that could cause your protein to precipitate.
-
Question: The recovery of my TCO-labeled protein is low after purification. How can I improve the yield?
Answer:
Low protein recovery can occur due to several factors, including nonspecific binding to purification materials or protein aggregation.
-
Possible Cause (SEC): Non-specific interaction of the protein with the chromatography resin.
-
Solution (SEC):
-
Increase the ionic strength of your mobile phase by adding 150-500 mM NaCl to the buffer to minimize electrostatic interactions.
-
For hydrophobic proteins, consider adding a non-ionic detergent (e.g., up to 1% NP-40 or 1% CHAPS) or glycerol (up to 20%) to the wash buffer to reduce nonspecific binding.
-
-
Possible Cause (Dialysis): Protein loss due to precipitation or sticking to the dialysis membrane.
-
Solution (Dialysis):
-
Ensure the dialysis buffer is optimized for your protein's solubility (pH, ionic strength).
-
Consider using dialysis devices with low protein-binding membranes.
-
Gently mix the sample after dialysis to resuspend any settled protein before recovery.
-
-
Possible Cause (TFF): Improper membrane choice or operating conditions leading to protein loss.
-
Solution (TFF):
-
Select a membrane with a Molecular Weight Cut-Off (MWCO) that is 3 to 6 times smaller than the molecular weight of your protein to ensure high retention.[1]
-
Optimize the transmembrane pressure (TMP) and cross-flow rate to minimize protein aggregation and membrane fouling.
-
Question: I see multiple peaks/bands in my analysis after purification, suggesting my labeled protein is not pure. What went wrong?
Answer:
Incomplete removal of excess TCO reagent or the presence of protein aggregates can lead to an impure final product.
-
Possible Cause: Inefficient removal of small molecule TCO reagent.
-
Solution:
-
SEC/Desalting Columns: Ensure you are using a column with the appropriate fractionation range for your protein. For effective separation of a protein (e.g., >30 kDa) from a small molecule TCO reagent (<1 kDa), a resin like Sephadex G-25 is suitable. Repeating the desalting step can also improve purity.[2]
-
Dialysis: Increase the number of buffer changes and the total dialysis time to ensure complete removal of the excess reagent. Using a significantly larger volume of dialysis buffer (200-500 times the sample volume) is crucial.
-
TFF: Perform sufficient diafiltration volumes (at least 3-5 times the sample volume) to wash out the small molecules effectively.
-
-
Possible Cause: Presence of protein aggregates.
-
Solution:
-
SEC: This is the preferred method for separating monomers from aggregates. Use a high-resolution SEC column suitable for protein fractionation.
-
Optimize buffer conditions (pH, ionic strength, additives) to minimize aggregation during the labeling and purification steps.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the purification of TCO-labeled proteins.
Question: What are the common methods for purifying TCO-labeled proteins from excess reagent?
Answer:
The most common methods for removing small molecule contaminants like excess TCO reagents from larger protein samples are based on size differences. These include:
-
Size Exclusion Chromatography (SEC) / Desalting Columns: This technique separates molecules based on their size. Larger TCO-labeled proteins pass through the column more quickly than the smaller, unreacted TCO reagent molecules. Desalting columns are a rapid form of SEC.
-
Dialysis: This method involves the use of a semi-permeable membrane that allows small molecules (like excess TCO reagent) to diffuse out of the sample into a larger volume of buffer, while retaining the larger TCO-labeled protein.
-
Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for buffer exchange and removing small molecules. The sample is passed tangentially across a membrane, and pressure is applied to force the smaller molecules through the membrane while retaining the larger protein.
Question: How do I choose the best purification method for my experiment?
Answer:
The choice of purification method depends on factors such as sample volume, desired purity, speed, and the specific characteristics of your protein.
| Factor | Size Exclusion Chromatography (Desalting) | Dialysis | Tangential Flow Filtration (TFF) |
| Speed | Fast (minutes) | Slow (hours to overnight) | Very Fast |
| Sample Volume | Small to large | Small to very large | Small to very large |
| Protein Recovery | Good to excellent, but can be protein-dependent | Generally high, but risk of loss during handling | High |
| Reagent Removal | Efficient | Very efficient with sufficient buffer changes | Highly efficient |
| Sample Dilution | Can cause some dilution | Can be minimized | Can be used to concentrate the sample |
| Best For | Rapid cleanup, buffer exchange | Thorough cleanup, gentle process | Large volumes, concentration and purification |
Question: What is a typical protocol for removing excess TCO-NHS ester using a desalting spin column?
Answer:
Desalting spin columns are a quick and efficient way to remove excess TCO reagent.
Experimental Protocol: Desalting Column Purification
-
Column Preparation: Remove the column's bottom closure and place it into a collection tube. Centrifuge for 1-2 minutes to remove the storage buffer.
-
Equilibration: Add your desired final buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated with the new buffer.
-
Sample Loading: Place the column in a new collection tube. Slowly apply your TCO-labeling reaction mixture to the center of the resin bed.
-
Elution: Centrifuge the column according to the manufacturer's instructions. The purified TCO-labeled protein will be in the collection tube, while the smaller TCO reagent remains in the column resin.
Question: What is a general protocol for purifying my TCO-labeled protein using dialysis?
Answer:
Dialysis is a thorough method for removing small molecules and performing buffer exchange.
Experimental Protocol: Dialysis Purification
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) significantly smaller than your protein (e.g., 10 kDa MWCO for a 50 kDa protein). Hydrate the membrane in your dialysis buffer.
-
Sample Loading: Load your TCO-labeling reaction mixture into the dialysis tubing or cassette and seal it securely.
-
Dialysis: Submerge the sealed sample in a large volume of dialysis buffer (at least 200-500 times the sample volume) at 4°C with gentle stirring.
-
Buffer Changes: Dialyze for 2-4 hours, then change the buffer. Repeat the buffer change at least two more times. For optimal results, the final dialysis can be performed overnight.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Question: Can you provide a protocol for Tangential Flow Filtration (TFF) for purifying TCO-labeled proteins?
Answer:
TFF is ideal for larger sample volumes and can both purify and concentrate your labeled protein.
Experimental Protocol: TFF Purification (Diafiltration)
-
System and Membrane Preparation: Select a TFF membrane with an MWCO that is 3-6 times lower than the molecular weight of your protein. Prepare and equilibrate the TFF system and membrane with your desired final buffer according to the manufacturer's instructions.
-
Concentration (Optional): If desired, first concentrate your TCO-labeling reaction mixture to a smaller volume.
-
Diafiltration (Buffer Exchange): Add the final buffer to your sample reservoir at the same rate that filtrate is being removed. This process, known as constant volume diafiltration, "washes" the excess TCO reagent out of the sample.
-
Processing Volume: Process at least 3-5 diafiltration volumes to ensure >99% removal of the small molecules.
-
Final Concentration and Recovery: After diafiltration, concentrate the sample to the desired final volume and recover your purified, concentrated TCO-labeled protein.
Experimental Workflows
Caption: Workflow for purification using a desalting spin column.
Caption: Workflow for purification using dialysis.
References
challenges in TCO-tetrazine ligation and solutions
Welcome to the technical support center for TCO-tetrazine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this powerful bioorthogonal reaction.
Troubleshooting Guides
This section provides solutions to common challenges encountered during TCO-tetrazine ligation experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | Low Reactivity of TCO-Tetrazine Pair: Substituents on both the TCO and tetrazine rings significantly impact reaction kinetics.[1][2] | - Select a more reactive pair: Hydrogen-substituted tetrazines are generally more reactive than methyl-substituted ones.[3] Highly strained TCOs, such as sTCO, exhibit faster kinetics.[3][4] - Modify electronics: Use tetrazines with electron-withdrawing groups and TCOs with electron-donating groups to accelerate the reaction. |
| Suboptimal Reaction Conditions: While generally robust, extreme pH or inappropriate solvent choice can hinder the reaction. | - Optimize pH: The reaction is effective in a pH range of 6-9. For specific applications like click-to-release, a lower pH may be beneficial. - Solvent Choice: While the reaction works in various solvents, ensure reactants are fully dissolved. Aprotic polar solvents like DMSO or DMF are often used for stock solutions. For aqueous reactions, consider using PEGylated reagents to improve solubility. | |
| Degradation of Reactants: Tetrazines can degrade in aqueous media, and TCOs can isomerize or react with other substances. | - Use fresh solutions: Prepare aqueous solutions of tetrazine immediately before use. - Proper storage: Store reagents under recommended conditions (e.g., desiccated, protected from light). - Avoid interfering substances: TCOs can be sensitive to thiols and UV light. | |
| Steric Hindrance: Bulky molecules attached to the TCO and tetrazine moieties can physically block their interaction. | - Introduce a flexible spacer: Incorporating a spacer, such as PEG, between the reactive moiety and the molecule of interest can increase accessibility and improve reaction efficiency. | |
| Low Product Yield | Incorrect Stoichiometry: An imbalance in the molar ratio of reactants can lead to incomplete conversion. | - Optimize molar ratio: While a 1:1 ratio is theoretical, using a slight excess (1.5-2 fold) of one reactant can drive the reaction to completion. |
| Side Reactions: Impurities in the starting materials or the presence of oxygen can lead to unwanted byproducts. | - Purify reactants: Ensure the purity of your TCO and tetrazine reagents. - Degas solutions: If your molecules are oxygen-sensitive, degassing the reaction buffer can prevent oxidation. | |
| Precipitation of Reactants or Product: Poor solubility of the reactants or the final conjugate in the reaction buffer can lead to precipitation and low yield. | - Enhance solubility: Use PEGylated linkers on your TCO or tetrazine to improve aqueous solubility. Alternatively, a small percentage of a compatible organic co-solvent (e.g., DMSO) can be added. | |
| Inaccurate Quantification of Reactants: Incorrect concentration of stock solutions will lead to suboptimal reaction setup. | - Confirm concentrations: Use a reliable method like UV-Vis spectroscopy to accurately determine the concentration of your TCO and tetrazine stock solutions. | |
| Reagent Instability | Tetrazine Degradation in Aqueous Buffers: Tetrazines, particularly those with electron-withdrawing groups, can be unstable in aqueous solutions. | - Choose a more stable tetrazine: Methyl-substituted tetrazines and those with electron-donating groups are generally more stable in aqueous media. - Prepare fresh: Make aqueous solutions of tetrazine just before the experiment. |
| TCO Isomerization/Degradation: TCOs can isomerize to their less reactive cis-isomer, especially in the presence of thiols or upon prolonged storage. | - Use radical inhibitors: For reactions in high thiol concentrations, the addition of a radical inhibitor like Trolox can suppress TCO isomerization. - Proper storage: Protect TCO reagents from light and consider storing them as stable Ag(I) metal complexes for long-term stability. |
Frequently Asked Questions (FAQs)
How can I monitor the progress of my TCO-tetrazine reaction?
The progress of the reaction can be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic absorbance in the 510-550 nm range. As the reaction proceeds, the pink/red color of the tetrazine solution will fade. For more quantitative analysis, techniques like LC-MS or stopped-flow spectrophotometry can be employed to measure the concentrations of reactants and products over time.What factors influence the kinetics of the TCO-tetrazine ligation?
The reaction kinetics are primarily influenced by:- Electronics: Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO accelerate the reaction.
- Sterics: Less sterically hindered TCO and tetrazine molecules will react faster.
- Ring Strain: Increased ring strain in the TCO molecule leads to faster reaction rates.
What is the typical range of second-order rate constants for TCO-tetrazine reactions?
The second-order rate constants (k₂) for TCO-tetrazine ligations span a wide range, from approximately 1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹, depending on the specific structures of the reactants. For example, the reaction of ATTO-tetrazines with TCO can have rate constants up to 1000 M⁻¹s⁻¹.My protein labeling with a TCO-NHS ester is inefficient. What could be the problem?
Low labeling efficiency with NHS esters is often due to:Can I perform the TCO-tetrazine ligation at 4°C?
Yes, the ligation can be performed at 4°C. However, the reaction rate will be slower than at room temperature, and a longer incubation time may be required to achieve complete conversion.Experimental Protocols
Protocol 1: General Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol outlines the steps for conjugating two proteins that have been functionalized with TCO and tetrazine, respectively.
A. Protein Functionalization with TCO-NHS Ester
-
Protein Preparation: Dissolve Protein A in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
-
NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional): The reaction can be quenched by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubating for 5-15 minutes.
-
Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column.
B. Protein Functionalization with Tetrazine-NHS Ester
-
Follow the same steps as in Part A, substituting Protein B for Protein A and using a Tetrazine-NHS ester.
C. TCO-Tetrazine Ligation
-
Mixing: Mix the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C with a longer incubation time.
-
Confirmation: The final conjugate is now ready for use. The reaction progress can be monitored by the disappearance of the tetrazine's color and absorbance around 520 nm.
-
Purification (Optional): The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.
-
Storage: Store the final conjugate at 4°C.
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
This protocol describes how to determine the reaction rate of a TCO-tetrazine ligation using a UV-Vis spectrophotometer.
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the specific tetrazine being used at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the desired reaction buffer.
-
Prepare Reactant Solutions: Prepare stock solutions of the TCO and tetrazine in the reaction buffer at known concentrations. To establish pseudo-first-order conditions, the concentration of the TCO should be at least 10-fold higher than the tetrazine concentration.
-
Spectrophotometer Setup: Set the spectrophotometer to measure the absorbance at the λmax of the tetrazine and maintain the desired reaction temperature (e.g., 25°C or 37°C).
-
Initiate Reaction: In a cuvette, add the reaction buffer and the TCO solution. Start the measurement and then add the tetrazine solution to initiate the reaction, ensuring rapid mixing.
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the absorbance stabilizes, indicating the reaction is complete.
-
Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup.
Visualizations
Caption: Mechanism of the TCO-tetrazine ligation.
Caption: A troubleshooting workflow for TCO-tetrazine ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
how to quantify the degree of labeling with TCO-PEG12-NHS ester
Welcome to the Technical Support Center. This guide provides detailed information, protocols, and troubleshooting advice for quantifying the degree of labeling with TCO-PEG12-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It consists of three key parts:
-
TCO (trans-cyclooctene): A strained alkene that reacts with extreme speed and selectivity with a tetrazine partner in a bioorthogonal "click chemistry" reaction.[1][3] This reaction is known as the inverse-electron demand Diels-Alder cycloaddition (IEDDA).[4]
-
PEG12 (12-unit polyethylene glycol): A hydrophilic spacer that improves water solubility, reduces aggregation of the labeled molecule, and minimizes steric hindrance.
-
NHS ester (N-hydroxysuccinimide ester): A reactive group that forms a stable, covalent amide bond with primary amines (-NH₂), such as those found on the side chain of lysine residues and the N-terminus of proteins.
Q2: How does this compound labeling work?
The labeling process is a two-step chemical reaction. First, the NHS ester end of the molecule reacts with primary amines on the target biomolecule (e.g., an antibody). This reaction is most efficient at a pH between 7.2 and 8.5. Once the TCO group is attached to the target molecule, it is ready for a highly specific and rapid secondary reaction with any molecule containing a tetrazine group.
Q3: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is the average number of linker molecules (in this case, TCO-PEG12) attached to a single target biomolecule (e.g., a protein). Quantifying the DOL is critical for:
-
Ensuring Reproducibility: Knowing the DOL allows for consistency between experimental batches.
-
Optimizing Performance: Too few labels can result in a weak signal or ineffective downstream reaction. Conversely, too many labels (over-labeling) can lead to protein aggregation, loss of biological activity, or self-quenching effects in fluorescence assays.
-
Predicting Reactants: It helps in calculating the precise amount of the tetrazine-modified partner needed for the subsequent click reaction.
Q4: What is a typical or optimal DOL for an antibody?
The optimal DOL depends on the specific application, the antibody, and the nature of the final conjugate. For antibodies (MW ~150 kDa), a DOL between 2 and 10 is often considered ideal. However, the optimal ratio must be determined empirically for each specific system to balance labeling efficiency with the preservation of the protein's function.
Quantification Protocols & Data
The most reliable way to quantify the DOL for a non-chromophoric tag like TCO is an indirect method. This involves a secondary reaction with a reporter molecule (e.g., a tetrazine-dye) that has a known absorbance, followed by UV-Vis spectrophotometry.
Key Reagent & Protein Properties
For accurate calculations, several values are required. The table below lists essential information for the TCO linker and a common antibody, IgG.
| Parameter | Value | Source/Note |
| Molecular Weight (MW) of this compound | ~867.0 g/mol | Varies slightly by manufacturer. |
| Molar Extinction Coefficient (ε) of IgG at 280 nm | ~210,000 M⁻¹cm⁻¹ | This is a typical value for polyclonal IgG. |
| Molecular Weight (MW) of IgG | ~150,000 g/mol | A standard approximation. |
Experimental Protocol: DOL Quantification via Tetrazine-Dye Reaction
This protocol provides a method to determine the DOL by reacting the TCO-labeled protein with a tetrazine-functionalized dye and then measuring the absorbance of the dye.
Principle: After labeling a protein with this compound and removing the excess linker, the conjugate is reacted with a molar excess of a tetrazine-dye. After removing the excess tetrazine-dye, the absorbance of the purified, dual-labeled protein is measured at two wavelengths: 280 nm (for protein concentration) and the dye's maximum absorbance wavelength (λ_max, for dye concentration). The DOL is the molar ratio of the dye to the protein.
Methodology:
-
Label Protein with TCO-PEG12-NHS:
-
Prepare the protein (e.g., IgG) at 1-5 mg/mL in an amine-free buffer (e.g., PBS), pH 8.0-8.5.
-
Dissolve this compound in anhydrous DMSO to make a 10 mM stock solution immediately before use.
-
Add a 10- to 20-fold molar excess of the TCO linker to the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Optional: Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubating for 15 minutes.
-
-
Purify the TCO-labeled Protein:
-
Remove all unreacted this compound. This is a critical step.
-
Use a desalting spin column (for rapid exchange) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
React with Tetrazine-Dye:
-
Add a 5- to 10-fold molar excess of a tetrazine-dye (e.g., Tetrazine-Sulfo-Cy5) to the purified TCO-protein.
-
Incubate for 30-60 minutes at room temperature. The reaction is typically very fast.
-
-
Purify the Final Conjugate:
-
Remove all unreacted tetrazine-dye using a new desalting column or extensive dialysis. This is crucial for accurate DOL determination.
-
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer and a quartz cuvette, measure the absorbance of the final conjugate at 280 nm (A₂₈₀) and at the dye's λ_max (A_dye).
-
Note: If the absorbance is greater than 2.0, dilute the sample with buffer, re-measure, and record the dilution factor.
-
-
Calculate the Degree of Labeling (DOL):
-
The DOL is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
Step A: Calculate Protein Concentration (M) Protein Conc. (M) = [ (A₂₈₀ - (A_dye × CF)) / ε_prot ] × Dilution Factor
Step B: Calculate Dye Concentration (M) Dye Conc. (M) = [ A_dye / ε_dye ] × Dilution Factor
Step C: Calculate DOL DOL = Dye Conc. (M) / Protein Conc. (M)
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_dye: Absorbance of the conjugate at the dye's λ_max.
-
ε_prot: Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye: Molar extinction coefficient of the dye at its λ_max.
-
CF: Correction Factor = (Absorbance of the free dye at 280 nm) / (Absorbance of the free dye at its λ_max). This value is specific to the dye used.
-
Sample DOL Calculation
This table provides a hypothetical calculation for an IgG antibody labeled via a Tetrazine-Sulfo-Cy5 reporter.
| Parameter | Value | Note |
| Measured A₂₈₀ | 0.95 | |
| Measured A_dye (at 650 nm) | 0.75 | |
| Dilution Factor | 1 | (No dilution was needed) |
| ε_prot (IgG) | 210,000 M⁻¹cm⁻¹ | |
| ε_dye (Sulfo-Cy5) | 250,000 M⁻¹cm⁻¹ | |
| Correction Factor (CF) for Sulfo-Cy5 | 0.05 | |
| Corrected A₂₈₀ | 0.95 - (0.75 × 0.05) = 0.9125 | |
| Protein Concentration | 0.9125 / 210,000 = 4.345 × 10⁻⁶ M | |
| Dye Concentration | 0.75 / 250,000 = 3.000 × 10⁻⁶ M | |
| Calculated DOL | (3.000 × 10⁻⁶ M) / (4.345 × 10⁻⁶ M) = 6.9 |
Visualized Workflows & Logic
Labeling and Quantification Workflow
Caption: Workflow for TCO labeling and its quantification.
Troubleshooting Guide
Q: My Degree of Labeling (DOL) is too low. What went wrong?
A low DOL is a common issue that can arise from several factors related to reagent stability and reaction conditions.
-
Inactive NHS Ester: The this compound is highly sensitive to moisture. If it is not stored properly (at -20°C, desiccated) or if the vial is opened before it reaches room temperature, condensation can cause hydrolysis, rendering it inactive. Always use fresh, high-quality anhydrous DMSO or DMF to prepare the stock solution.
-
Suboptimal pH: The labeling reaction is highly pH-dependent. The optimal range is 8.0-8.5. If the pH is too low (<7.5), the primary amines on the protein will be protonated and less reactive. If the pH is too high (>9.0), the hydrolysis of the NHS ester will accelerate, reducing the amount available to react with the protein.
-
Interfering Buffer Components: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the NHS ester, drastically reducing labeling efficiency. Always perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate before starting the reaction.
-
Low Reactant Concentrations: The efficiency of the reaction depends on the concentration of the protein and the linker. Protein concentrations below 1-2 mg/mL can lead to lower labeling efficiency.
Troubleshooting Low DOL
Caption: A logical guide for troubleshooting low DOL.
Q: My protein precipitated during or after the labeling reaction. Why?
-
High Molar Excess: TCO is hydrophobic. Using a very high molar excess of the this compound can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation. Try reducing the molar ratio of the linker.
-
High Organic Solvent Concentration: The TCO linker is dissolved in an organic solvent (DMSO or DMF). The final concentration of this solvent in the reaction mixture should typically be kept below 10% to avoid denaturing the protein.
Q: Can I use UV-Vis absorbance at 280 nm to determine the concentration of my final labeled protein?
You cannot directly use the absorbance at 280 nm (A₂₈₀) for protein concentration without a correction, because the attached label (in the indirect method, a dye) will also absorb light at this wavelength. You must use the correction factor (CF) as described in the protocol to account for the dye's contribution to the A₂₈₀ reading.
References
Technical Support Center: NHS Ester Bioconjugation
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the use of NHS esters in their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your NHS ester conjugation experiments.
Issue 1: Low or No Conjugation Yield
Possible Causes and Recommended Solutions
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | Ensure proper storage of the NHS ester (desiccated at -20°C). Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][2][3] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[1][4] |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis. |
| Presence of Competing Nucleophiles | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, carbonate-bicarbonate, or borate buffers. Avoid buffers containing primary amines like Tris or glycine. If your protein is in an incompatible buffer, perform a buffer exchange. |
| Inaccessible Primary Amines | The primary amines on your target protein may be sterically hindered. Consider using a crosslinker with a longer spacer arm or denaturing the protein if its native conformation is not critical. |
| Insufficient Molar Excess of NHS Ester | An insufficient molar excess of the NHS ester can lead to low conjugation efficiency. The optimal molar ratio should be determined empirically but often ranges from 5:1 to 50:1 (NHS ester:protein). |
| Inactive NHS Ester Reagent | Test the reactivity of your NHS ester. A simple method is to measure the release of NHS at 260 nm after intentional hydrolysis with a strong base. |
Troubleshooting decision tree for low conjugation yield.
Issue 2: Protein Precipitation During or After Conjugation
Possible Causes and Recommended Solutions
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%. |
| Use of a Hydrophobic NHS Ester | Conjugating a very hydrophobic molecule to your protein can decrease the overall solubility of the conjugate. Consider using a PEGylated version of the NHS ester to increase hydrophilicity. |
| High Degree of Labeling | Excessive modification of the protein can alter its properties and lead to aggregation. Reduce the molar excess of the NHS ester to control the number of modifications. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of NHS esters and how can I minimize it?
The primary competing side reaction is the hydrolysis of the NHS ester, where it reacts with water to form an unreactive carboxylic acid and releases N-hydroxysuccinimide. This reaction is highly dependent on the pH, with the rate of hydrolysis increasing as the pH becomes more alkaline. To minimize hydrolysis, it is crucial to work within the optimal pH range of 7.2-8.5 and to prepare fresh NHS ester solutions in anhydrous organic solvents immediately before use.
Competing reaction pathways for NHS esters.
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
-
Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES buffers, and borate buffers are all compatible with NHS ester reactions.
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency. If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.
Q3: How should I properly store and handle NHS ester reagents?
NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C. Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent. For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Q4: Can NHS esters react with other functional groups on a protein besides primary amines?
Yes, while NHS esters are highly reactive towards primary amines, they can have side reactions with other nucleophilic groups, although the reactivity is generally lower. These include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.
-
Sulfhydryl groups: Cysteine residues can react to form less stable thioesters.
-
Imidazole groups: The imidazole ring of histidine can also show some reactivity.
To minimize these side reactions, it is important to control the reaction pH within the recommended range of 7.2-8.5.
Quantitative Data
The stability of NHS esters is critical for successful conjugation and is highly dependent on pH and temperature.
Table 1: Half-life of NHS Esters at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general workflow for conjugating an NHS ester to a protein.
General experimental workflow for NHS ester bioconjugation.
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate) at a pH of 7.2-8.5. The recommended protein concentration is 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.
-
Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should typically be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
-
Purification: Remove excess, non-reacted labeling reagent and byproducts by dialysis or gel filtration.
Protocol 2: Testing the Reactivity of an NHS Ester Reagent
This protocol allows for a qualitative assessment of the activity of an NHS ester reagent by measuring the absorbance of the released N-hydroxysuccinimide (NHS) upon complete hydrolysis.
-
Materials:
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Strong base (e.g., 0.1 M NaOH)
-
Spectrophotometer and cuvettes
-
-
Procedure:
-
Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Dilute a small aliquot of the stock solution into a neutral buffer (e.g., PBS, pH 7.4) and immediately measure the absorbance at 260 nm. This is your baseline reading.
-
To a separate aliquot of the stock solution, add a strong base (e.g., 0.1 M NaOH) to induce complete and rapid hydrolysis of the NHS ester.
-
After a few minutes, dilute this hydrolyzed sample to the same final concentration as in step 2 and measure the absorbance at 260 nm.
-
Interpretation: A significant increase in absorbance at 260 nm after hydrolysis indicates that the NHS ester was active, as the NHS leaving group absorbs strongly in this range. If there is little to no change in absorbance, the reagent has likely already hydrolyzed due to improper storage or handling and is no longer active.
-
References
Validation & Comparative
TCO-PEG12-NHS Ester vs. Other Click Chemistry Reagents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been revolutionized by the advent of click chemistry, a suite of chemical reactions that are rapid, specific, and high-yielding. These reactions have become indispensable tools for labeling and modifying biomolecules in complex biological environments. Among the various click chemistry reagents, TCO-PEG12-NHS ester has emerged as a powerful tool for attaching a trans-cyclooctene (TCO) moiety to proteins and other amine-containing molecules. This guide provides an objective, data-driven comparison of this compound with other prominent click chemistry reagents, including those used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Introduction to this compound and Click Chemistry
This compound is a heterobifunctional linker that contains a TCO group and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester reacts with primary amines on biomolecules to form a stable amide bond, while the TCO group participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule.[1] This reaction is exceptionally fast and bioorthogonal, meaning it does not interfere with native biological processes.[1] The polyethylene glycol (PEG) 12 linker enhances the solubility and reduces steric hindrance of the reagent.[2]
Click chemistry, first described by K. Barry Sharpless, emphasizes reactions that are modular, wide in scope, give high yields, and generate only inoffensive byproducts.[3] The most common click chemistry reactions in bioconjugation are the iEDDA reaction, SPAAC, and CuAAC.
Quantitative Comparison of Performance
The choice of a click chemistry reagent is often dictated by factors such as reaction kinetics, stability, and biocompatibility. The following tables provide a quantitative comparison of this compound and its alternatives.
Table 1: Reaction Kinetics of Common Click Chemistry Reactions
| Click Chemistry Reaction | Reactive Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | TCO + Tetrazine | ~800 - 30,000 | Extremely fast kinetics, catalyst-free, excellent for in vivo applications. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO + Azide | ~1 - 45 | Catalyst-free, bioorthogonal, widely used for live-cell imaging. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | 10 - 100 | Fast kinetics, but requires a cytotoxic copper catalyst, limiting in vivo use. |
Table 2: Stability and Other Properties of NHS Ester Reagents
| Property | This compound | DBCO-PEG-NHS Ester | Alkyne-PEG-NHS Ester (for CuAAC) |
| NHS Ester Stability | Susceptible to hydrolysis, especially at higher pH. Half-life of NHS esters can range from hours at neutral pH to minutes at pH 8.6. | Similar susceptibility to hydrolysis as other NHS esters. | Similar susceptibility to hydrolysis. |
| Reactive Moiety Stability | TCO can isomerize to the less reactive cis-cyclooctene (CCO) over time. | DBCO is generally stable in aqueous buffers. | Terminal alkynes are highly stable. |
| Biocompatibility | Excellent; the iEDDA reaction is catalyst-free. | Excellent; SPAAC is catalyst-free. | Limited in vivo due to copper cytotoxicity. |
| Hydrophilicity | The PEG12 linker enhances water solubility. | PEG linker enhances water solubility. | PEG linker enhances water solubility. |
Reaction Mechanisms and Workflows
The signaling pathways and experimental workflows for each click chemistry approach differ significantly. The following diagrams, generated using Graphviz, illustrate these differences.
References
- 1. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TCO and DBCO for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of bioorthogonal chemistry is critical for experimental success. This guide provides an objective comparison of two widely used strain-promoted bioorthogonal reaction pairs: trans-cyclooctene (TCO) and tetrazine, and dibenzocyclooctyne (DBCO) and azide. We will delve into their reaction kinetics, stability, and hydrophilicity, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate system for your research needs.
Introduction to TCO and DBCO Bioorthogonal Reactions
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a TCO and a tetrazine, and the strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide are two of the most prominent examples of such chemistries.[1][2]
The TCO-tetrazine ligation is renowned for its exceptionally fast reaction rates, making it ideal for applications requiring rapid labeling at low concentrations.[3][4] The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which releases nitrogen gas, driving the reaction to completion.[3]
DBCO-azide click chemistry, a copper-free variant of the original click chemistry, is driven by the ring strain of the cyclooctyne. This allows the [3+2] cycloaddition with an azide to proceed efficiently at physiological temperatures without the need for a cytotoxic copper(I) catalyst.
Quantitative Comparison of TCO and DBCO
The selection of a bioorthogonal reagent is often a trade-off between reaction speed, stability, and solubility. The following table summarizes the key quantitative data for TCO and DBCO to facilitate a direct comparison.
| Feature | TCO (with Tetrazine) | DBCO (with Azide) | References |
| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) | Strain-promoted alkyne-azide cycloaddition (SPAAC) | |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~10³ - 10⁶ | ~0.1 - 2 | |
| Reaction Partner | Tetrazine | Azide | |
| Byproduct | Nitrogen gas (N₂) | None | |
| Stability | Varies by derivative; some are prone to isomerization, especially in the presence of thiols. Newer derivatives (e.g., d-TCO) show improved stability. | Generally stable in aqueous solution and in the absence of azides. Can be sensitive to strong acids. | |
| Hydrophilicity | Generally hydrophobic, but can be improved with modifications (e.g., PEGylation, oxoTCO). | Inherently hydrophobic, often requiring PEGylation for improved aqueous solubility. |
Reaction Mechanisms and Workflows
To visually represent the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of the TCO-tetrazine IEDDA reaction.
Caption: Mechanism of the DBCO-azide SPAAC reaction.
Caption: General experimental workflows for determining reaction kinetics.
Experimental Protocols
Accurate kinetic analysis is essential for comparing bioorthogonal reactions. Below are detailed protocols for determining the second-order rate constants (k₂) for the TCO-tetrazine and DBCO-azide reactions.
Protocol 1: Determining TCO-Tetrazine Reaction Kinetics via Stopped-Flow UV-Vis Spectrophotometry
This method is suitable for the rapid kinetics of the TCO-tetrazine ligation by monitoring the disappearance of the characteristic tetrazine absorbance.
Materials:
-
Tetrazine derivative with a distinct absorbance in the visible region (e.g., 3,6-di-(2-pyridyl)-s-tetrazine, λ_max ≈ 520 nm).
-
TCO derivative.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Stopped-flow spectrophotometer.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative in the reaction buffer at a concentration where its absorbance is in the linear range of the spectrophotometer (e.g., 100 µM).
-
Prepare a series of TCO derivative solutions in the reaction buffer at concentrations that are in at least 10-fold excess of the tetrazine concentration to ensure pseudo-first-order conditions (e.g., 1 mM, 2 mM, 5 mM).
-
-
Instrumentation Setup:
-
Set the stopped-flow spectrophotometer to the desired reaction temperature (e.g., 25 °C or 37 °C).
-
Set the spectrophotometer to monitor the absorbance at the λ_max of the tetrazine.
-
-
Data Acquisition:
-
Load one syringe with the tetrazine solution and the other with a TCO solution.
-
Initiate the reaction by rapidly mixing the two solutions in the stopped-flow apparatus.
-
Record the absorbance decay over time. The time scale will depend on the reaction rate but is typically in the millisecond to second range.
-
Repeat the experiment for each concentration of the TCO solution.
-
-
Data Analysis:
-
Fit the absorbance decay data for each TCO concentration to a single exponential decay function to obtain the observed pseudo-first-order rate constant (k_obs).
-
Plot the observed rate constants (k_obs) against the corresponding TCO concentrations.
-
The slope of the resulting linear plot represents the second-order rate constant (k₂).
-
Protocol 2: Determining DBCO-Azide Reaction Kinetics via ¹H NMR Spectroscopy
This method is well-suited for the slower kinetics of the DBCO-azide reaction by monitoring the change in concentration of reactants and products over time.
Materials:
-
DBCO derivative.
-
Azide derivative (e.g., benzyl azide).
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
Internal standard with a known concentration and a signal that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene).
-
NMR spectrometer.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO derivative in the deuterated solvent with a known concentration (e.g., 10 mM).
-
Prepare a stock solution of the azide derivative in the same deuterated solvent. To achieve pseudo-first-order conditions, this solution should be at a concentration at least 10-fold higher than the DBCO solution (e.g., 100 mM).
-
Prepare a solution of the internal standard in the deuterated solvent.
-
-
Reaction Setup:
-
In an NMR tube, combine a known volume of the DBCO stock solution and the internal standard solution.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentration of the DBCO derivative by integrating a characteristic peak relative to the internal standard.
-
-
Data Acquisition:
-
Initiate the reaction by adding a known volume of the azide stock solution to the NMR tube, mix thoroughly, and immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 10-30 minutes).
-
-
Data Analysis:
-
For each spectrum, integrate a well-resolved proton signal of the DBCO reactant and the internal standard.
-
Calculate the concentration of the DBCO derivative at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the DBCO concentration versus time. For a pseudo-first-order reaction, this will yield a straight line.
-
The negative of the slope of this line is the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide.
-
Stability and Hydrophilicity Considerations
TCO Stability: The reactivity of TCOs is linked to their ring strain, which can also make them susceptible to isomerization to the less reactive cis-isomer, particularly in the presence of thiols. However, newer generations of TCOs, such as d-TCO, have been engineered for improved stability in aqueous solutions and biological media.
DBCO Stability: DBCO is generally stable in aqueous buffers and can be stored for extended periods. However, it is important to avoid buffers containing azides during storage. DBCO can also be sensitive to strongly acidic conditions, which may cause rearrangement.
Hydrophilicity: Both TCO and DBCO are inherently hydrophobic, which can lead to non-specific binding and poor solubility in aqueous environments. This can be mitigated by incorporating hydrophilic linkers, such as polyethylene glycol (PEG), into the reagent design. The development of more hydrophilic derivatives, like oxoTCO, also addresses this limitation.
Conclusion
The choice between TCO and DBCO for bioorthogonal labeling depends heavily on the specific application. The TCO-tetrazine ligation offers unparalleled speed, making it the gold standard for experiments requiring rapid labeling, such as in vivo imaging with short-lived probes or capturing dynamic processes. For applications where extremely fast kinetics are not essential and longer reaction times are permissible, the DBCO-azide reaction provides a robust and reliable alternative with good stability. By carefully considering the kinetic, stability, and solubility data presented in this guide, researchers can make an informed decision to select the optimal bioorthogonal chemistry for their experimental needs.
References
A Comparative Guide to the Specificity of TCO-Tetrazine Ligation
For researchers, scientists, and drug development professionals, the inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands as a premier bioorthogonal ligation tool. Its remarkable speed and efficiency have propelled its use in a wide array of applications, from live-cell imaging to the construction of antibody-drug conjugates (ADCs). A cornerstone of its utility is its purported high specificity, enabling precise chemical transformations in complex biological environments. This guide provides an objective comparison of the TCO-tetrazine reaction's specificity, supported by experimental data and detailed protocols to validate its performance against other alternatives.
Quantitative Comparison of Reaction Kinetics
The specificity of a bioorthogonal reaction is intrinsically linked to its kinetics. A significantly faster reaction rate with the intended partner compared to any potential side reactions is a key indicator of high specificity. The TCO-tetrazine ligation is renowned for its exceptionally high second-order rate constants (k₂), often orders of magnitude faster than other popular bioorthogonal reactions such as the strain-promoted azide-alkyne cycloaddition (SPAAC) and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This kinetic advantage allows for efficient labeling at low concentrations, minimizing off-target reactions.
The reactivity of the TCO-tetrazine pair can be finely tuned by modifying the substituents on both the TCO and the tetrazine ring. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO generally lead to faster reaction rates.[2]
| Bioorthogonal Reaction | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Catalyst Required |
| TCO-Tetrazine Ligation | trans-cyclooctene (TCO) | Tetrazine | 800 - 30,000 (up to 10⁷ with highly strained TCOs)[1] | No |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) | Azide | ~1[1] | No |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Azide | 10 - 10⁴[1] | Yes (Copper) |
Validating Specificity: Experimental Protocols
The assertion of high specificity for the TCO-tetrazine reaction is supported by numerous studies demonstrating a lack of cross-reactivity with endogenous functional groups. However, it is crucial for researchers to validate this specificity within their own experimental systems. The following protocols outline key experiments to assess the bioorthogonality of the TCO-tetrazine ligation.
Protocol 1: In Vitro Specificity Assay Against Biological Nucleophiles
This experiment tests the reactivity of TCO and tetrazine moieties against a panel of common biological nucleophiles.
Materials:
-
TCO-functionalized molecule of interest
-
Tetrazine-functionalized molecule of interest
-
Amino acids with nucleophilic side chains (e.g., L-cysteine, L-lysine, L-histidine, L-serine)
-
Glutathione (as a representative intracellular thiol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS or HPLC system
Procedure:
-
Prepare stock solutions of the TCO- and tetrazine-functionalized molecules, amino acids, and glutathione in a suitable solvent (e.g., DMSO or PBS).
-
In separate reaction tubes, incubate the TCO-functionalized molecule with a molar excess (e.g., 10-fold) of each amino acid and glutathione in PBS at 37°C.
-
In parallel, set up control reactions containing only the TCO-functionalized molecule in PBS.
-
Repeat steps 2 and 3 with the tetrazine-functionalized molecule.
-
At various time points (e.g., 0, 1, 4, 12, and 24 hours), quench the reactions and analyze the samples by LC-MS or HPLC.
-
Monitor for the consumption of the TCO or tetrazine starting material and the formation of any new products resulting from reactions with the nucleophiles.
-
A lack of significant product formation in the presence of the amino acids and glutathione indicates high specificity.
Protocol 2: Specificity Validation in Cell Lysate
This protocol assesses the specificity of the TCO-tetrazine ligation in a more complex biological environment.
Materials:
-
TCO-functionalized probe (e.g., TCO-PEG-biotin)
-
Tetrazine-functionalized probe (e.g., Tetrazine-fluorophore)
-
Cell lysate from the cell line of interest
-
SDS-PAGE gels
-
Western blot supplies (if using a biotinylated probe)
-
In-gel fluorescence scanner (if using a fluorescent probe)
Procedure:
-
Prepare the cell lysate according to standard protocols.
-
Incubate the cell lysate with the TCO-functionalized probe for a predetermined time (e.g., 1 hour) at 4°C.
-
In a control experiment, incubate the cell lysate with a non-reactive control molecule.
-
Add the tetrazine-functionalized probe to both the experimental and control lysates and incubate for another hour at 4°C.
-
Separate the proteins by SDS-PAGE.
-
If using a biotinylated probe, transfer the proteins to a membrane and perform a Western blot using streptavidin-HRP to detect biotinylated proteins.
-
If using a fluorescent probe, visualize the labeled proteins directly using an in-gel fluorescence scanner.
-
High specificity is indicated by minimal background labeling in the control lane and distinct bands corresponding to the target protein (if a targeted TCO probe is used) in the experimental lane.
Potential for Side Reactions and Considerations
While the TCO-tetrazine ligation is highly specific, it is important to be aware of potential side reactions, particularly concerning the stability of the tetrazine moiety. Some highly reactive tetrazines, especially those with strong electron-withdrawing groups, can be susceptible to degradation in the presence of nucleophiles like thiols. This can lead to a reduction in labeling efficiency. Therefore, it is recommended to use freshly prepared solutions of tetrazine reagents and to consider the stability of the chosen tetrazine derivative in the specific biological medium and for the duration of the experiment. Recent studies have also explored the "proteome reactivity" of different tetrazine derivatives, suggesting that the choice of substituents on the tetrazine ring can influence non-specific interactions with proteins.
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the TCO-tetrazine reaction mechanism and a general experimental workflow for its validation.
References
A Comparative Guide to Am-ine-Reactive Labeling Reagents: Alternatives to TCO-PEG12-NHS Ester
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selective labeling of primary amines on proteins, antibodies, and other biomolecules is a fundamental technique. While TCO-PEG12-NHS ester is a valuable reagent for introducing a TCO moiety for click chemistry, a variety of other reagents are available for direct amine labeling with fluorophores, biotin, or other tags. This guide provides an objective comparison of common alternatives to NHS esters, focusing on Tetrafluorophenyl (TFP) esters and Isothiocyanates, supported by experimental data and detailed protocols.
Performance Comparison of Amine-Reactive Reagents
The choice of an amine-reactive reagent significantly impacts the efficiency, reproducibility, and stability of the resulting bioconjugate. The following tables summarize the key performance characteristics of N-Hydroxysuccinimide (NHS) esters, Tetrafluorophenyl (TFP) esters, and Isothiocyanates.
Table 1: General Performance Characteristics
| Feature | NHS Ester | TFP Ester | Isothiocyanate |
| Reactive Group | Succinimidyl Ester | Tetrafluorophenyl Ester | Isothiocyanate |
| Target | Primary amines (-NH₂) | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Resulting Bond | Amide | Amide | Thiourea |
| Optimal pH | 7.2 - 8.5[1] | 7.0 - 9.0[2] | 9.0 - 9.5 |
| Reaction Speed | Fast | Fast | Slower than esters |
| Primary Side Reaction | Hydrolysis | Hydrolysis (slower than NHS) | Hydrolysis (less significant) |
Table 2: Stability and Efficiency
| Parameter | NHS Ester | TFP Ester | Isothiocyanate |
| Hydrolytic Stability | Low, susceptible to hydrolysis, especially at higher pH.[3] | Higher than NHS esters, more resistant to hydrolysis.[2] | Generally stable in aqueous solutions. |
| Resulting Bond Stability | Very stable amide bond. | Very stable amide bond. | Stable thiourea bond, though some reports suggest it may be less stable than an amide bond over time. |
| Labeling Efficiency | Can be high, but is significantly affected by hydrolysis. | Generally higher and more reproducible than NHS esters due to lower hydrolysis rates. | Can be efficient, but requires higher pH for optimal reaction. |
| Storage Stability | Moisture sensitive, requires desiccated storage at low temperatures. | More stable than NHS esters. | More stable than NHS esters in storage. |
Experimental Protocols
Detailed methodologies are crucial for successful and reproducible labeling experiments. Below are representative protocols for labeling antibodies with NHS esters, TFP esters, and isothiocyanates.
Protocol 1: Antibody Labeling with an NHS Ester
This protocol provides a general procedure for labeling an antibody with a fluorescent NHS ester dye.
Materials:
-
Antibody solution (2 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
NHS ester dye (e.g., Cy5-NHS)
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), dialyze the antibody against the reaction buffer overnight at 4°C. Adjust the antibody concentration to 2 mg/mL.
-
pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved NHS ester to the antibody solution while gently vortexing. Incubate for 1 hour at room temperature in the dark.
-
Quenching: Add 1/10th volume of the quenching solution to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its maximum absorbance wavelength.
Protocol 2: Antibody Labeling with a TFP Ester
This protocol is similar to the NHS ester protocol but benefits from the higher stability of the TFP ester.
Materials:
-
Antibody solution (2 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
TFP ester dye
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Size-exclusion chromatography column
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: As in Protocol 1, ensure the antibody is in an amine-free buffer. Adjust the concentration to 2 mg/mL.
-
Dye Preparation: Dissolve the TFP ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved TFP ester to the antibody solution in the reaction buffer. Incubate for 1-2 hours at room temperature in the dark. The higher stability of the TFP ester allows for longer incubation times if needed, without significant loss of reagent due to hydrolysis.
-
Quenching: Stop the reaction with the quenching solution as described in Protocol 1.
-
Purification: Purify the conjugate using size-exclusion chromatography.
-
Characterization: Calculate the DOL as described previously.
Protocol 3: Antibody Labeling with an Isothiocyanate
This protocol requires a higher pH for efficient labeling.
Materials:
-
Antibody solution (2 mg/mL in amine-free buffer)
-
Isothiocyanate dye (e.g., FITC)
-
Anhydrous DMSO or DMF
-
Labeling buffer (0.1 M sodium carbonate/bicarbonate, pH 9.0-9.5)
-
Size-exclusion chromatography column
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
Procedure:
-
Antibody Preparation: Dialyze the antibody against the labeling buffer overnight at 4°C. Adjust the concentration to 2 mg/mL.
-
Dye Preparation: Dissolve the isothiocyanate dye in anhydrous DMSO or DMF to a concentration of 1 mg/mL.
-
Labeling Reaction: Slowly add the dissolved dye to the antibody solution to achieve a 10-20 fold molar excess. Incubate for 2 hours at room temperature in the dark with gentle stirring.
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Remove unreacted dye and byproducts via size-exclusion chromatography.
-
Characterization: Determine the DOL.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Unlocking Bioconjugate Potential: The Advantages of PEG Spacers in TCO Linkers
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and targeted therapeutics, the choice of a chemical linker is a critical determinant of a molecule's efficacy, stability, and overall performance. Among the advanced bioorthogonal "click chemistry" tools, the trans-cyclooctene (TCO)-tetrazine ligation stands out for its exceptionally fast kinetics and high specificity. This guide provides a comprehensive comparison of TCO linkers incorporating polyethylene glycol (PEG) spacers against their non-PEGylated counterparts and other alternative linker technologies. Supported by experimental data, this document highlights the significant advantages conferred by PEGylation in optimizing bioconjugates such as antibody-drug conjugates (ADCs).
The Pivotal Role of the PEG Spacer
The incorporation of a PEG spacer into a TCO linker is not a mere structural extension; it is a strategic modification that imparts a range of beneficial physicochemical properties. The hydrophilic and flexible nature of the PEG chain is central to these advantages, addressing key challenges in the development of complex biomolecules.[1][2]
Key Advantages of PEGylated TCO Linkers:
-
Enhanced Aqueous Solubility and Reduced Aggregation: A primary hurdle in bioconjugation is the hydrophobicity of many payloads and linkers, which can lead to poor solubility and aggregation in aqueous biological environments. Even a short PEG chain, such as a PEG3 unit, significantly increases the hydrophilicity of the TCO linker, thereby improving the solubility of the entire bioconjugate and minimizing aggregation.[1][3]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of therapeutic molecules.[1] The hydrophilic PEG chain creates a hydration shell that increases the hydrodynamic radius of the conjugate, reducing renal clearance and shielding it from proteolytic degradation. This leads to longer exposure and potentially greater accumulation at the target site.
-
Reduced Immunogenicity: The PEG spacer can mask the bioconjugate from the host's immune system, a phenomenon known as the "shielding effect." This reduction in immunogenicity is crucial for therapeutic applications to prevent adverse immune responses and ensure the longevity of the treatment's effectiveness.
-
Decreased Steric Hindrance and Enhanced Reactivity: The flexible PEG spacer provides critical distance between the TCO moiety and the biomolecule to which it is attached. This minimizes steric hindrance, allowing for more efficient interaction between the TCO and its tetrazine partner. Experimental data has shown that the incorporation of a 4-unit PEG chain can increase the reactivity of a TCO-modified antibody by more than four-fold compared to a non-PEGylated equivalent.
-
Improved Stability: The stability of the linker is paramount to prevent premature release of a payload in circulation, which can lead to off-target toxicity. While the inherent stability of the TCO-tetrazine ligation is high, the overall stability of the bioconjugate in biological media is enhanced by the properties conferred by the PEG spacer.
Comparative Performance Data
The advantages of PEGylated TCO linkers are not merely theoretical. Experimental studies provide quantitative data that underscore their superior performance compared to non-PEGylated linkers and other conjugation chemistries.
Table 1: Impact of PEG Spacer on TCO Reactivity
| Linker | Active TCOs (%) | Fold Increase in Reactivity | Reference |
| NHS-TCO (No PEG) | 10.95 | 1.0 | |
| NHS-PEG4-TCO | 46.65 | >4 |
Table 2: Influence of PEG Spacer Length on ADC Pharmacokinetics and In Vitro Cytotoxicity
| Conjugate | PEG Length | Half-life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) | Reference |
| ZHER2-SMCC-MMAE | No PEG | 1.0 | 1.0 | |
| ZHER2-PEG4K-MMAE | 4 kDa | 2.5 | 4.5 | |
| ZHER2-PEG10K-MMAE | 10 kDa | 11.2 | 22.0 |
Note: While a longer PEG chain significantly improves pharmacokinetic properties, it can also lead to a reduction in in vitro cytotoxicity, highlighting the need to optimize PEG length for the desired therapeutic outcome.
Comparison with Alternative Linker Technologies
The choice of a linker extends beyond the inclusion of a PEG spacer. TCO-based click chemistry itself presents significant advantages over more traditional conjugation methods, such as those employing maleimide-based linkers like SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Table 3: TCO-PEG Linker vs. SMCC Linker
| Feature | TCO-PEG Linker | SMCC Linker | Supporting Evidence |
| Reaction Chemistry | Inverse-electron-demand Diels-Alder (IEDDA) "click chemistry" | Thiol-maleimide Michael addition | |
| Reaction Speed | Exceptionally fast, often complete in minutes | Slower, may require hours | |
| Specificity | Highly specific and bioorthogonal, no cross-reactivity with biological functional groups | Prone to side reactions with other nucleophiles, especially at higher pH | |
| Stability of Linkage | Forms a stable covalent bond | The resulting thioether bond can be unstable and undergo retro-Michael reaction, leading to premature drug release | |
| Homogeneity of Product | Leads to more homogeneous and well-defined conjugates | Can result in heterogeneous products with varying drug-to-antibody ratios (DAR) | |
| In-built Spacer | The PEG component enhances solubility and reduces aggregation | Requires separate modification to introduce hydrophilic spacers |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of different linker technologies. Below are representative protocols for key assays used to characterize bioconjugates.
Protocol 1: In Vitro Solubility Assay for ADCs
This protocol provides a method for determining the kinetic solubility of an ADC, which is a critical parameter for early-stage drug development.
Materials:
-
ADC of interest
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate reader capable of nephelometry or UV absorbance measurement
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the ADC in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: Add a small volume of the ADC stock solution to PBS in the first well of a 96-well plate. Perform serial dilutions across the plate with PBS to create a range of concentrations.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle agitation.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions in each well. An increase in light scattering indicates the presence of precipitated ADC.
-
Direct UV: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at 280 nm to determine the concentration of soluble ADC.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Protocol 2: In Vitro Plasma Stability Assay for ADCs
This assay evaluates the stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma sample and store them at -80°C until analysis.
-
Immunoaffinity Capture: Thaw the samples and add immunoaffinity capture beads to isolate the ADC from the plasma proteins. Incubate to allow binding.
-
Washing: Wash the beads with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the ADC from the beads using the elution buffer and immediately neutralize the eluate.
-
LC-MS Analysis: Analyze the eluted ADC samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.
-
Data Analysis: Plot the average DAR as a function of time to assess the stability of the ADC. The stability is often reported as the percentage of intact ADC remaining over time.
Protocol 3: Pharmacokinetic Study in Mice
This protocol outlines a general procedure for evaluating the pharmacokinetic profile of an ADC in a mouse model.
Materials:
-
ADC of interest
-
Appropriate mouse strain (e.g., BALB/c or athymic nude mice for tumor models)
-
Dosing vehicle (e.g., sterile PBS)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
ELISA or LC-MS/MS for ADC quantification
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of mice at a specified concentration (e.g., 5 mg/kg).
-
Blood Sampling: At predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 96 hr, etc.), collect blood samples from a subset of mice via retro-orbital or tail vein bleeding.
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma. Store the plasma samples at -80°C until analysis.
-
Quantification: Determine the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated analytical method such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as clearance, volume of distribution, and elimination half-life.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
The Impact of PEG Linker Length: A Comparative Analysis for Drug Development
For researchers, scientists, and drug development professionals, the rational design of therapeutic conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount. A critical component influencing the efficacy, safety, and pharmacokinetic profile of these modalities is the linker connecting the targeting moiety to the payload. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence due to their ability to favorably modulate the physicochemical properties of the conjugate. This guide provides a comparative analysis of different PEG linker lengths, supported by experimental data, to inform the selection of an optimal linker strategy.
The length of a PEG linker is not a trivial consideration; it can significantly impact a conjugate's solubility, stability, in vivo half-life, and ultimately, its therapeutic index. Longer PEG chains can increase the hydrophilicity of ADCs carrying hydrophobic payloads, mitigating aggregation and allowing for higher drug-to-antibody ratios (DARs).[1][2][3] In PROTACs, the linker length is crucial for facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase, a prerequisite for target degradation.[4]
Comparative Analysis of PEG Linker Length in ADCs
The inclusion of PEG linkers in ADCs generally leads to improved pharmacokinetic profiles. Increasing the PEG length can decrease systemic clearance and increase the plasma half-life of the ADC.[5] This is attributed to the formation of a hydration shell around the conjugate, which increases its hydrodynamic radius and reduces renal clearance.
However, a trade-off often exists between enhanced pharmacokinetics and in vitro potency. While longer PEG linkers can lead to better in vivo efficacy due to prolonged circulation and tumor accumulation, they may also result in decreased in vitro cytotoxicity. This effect is thought to be due to steric hindrance, where a longer linker might impede the interaction of the ADC with its target antigen or the subsequent internalization and payload release.
Quantitative Data Summary: ADC Performance
The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from a study systematically evaluating the effect of PEG size on the pharmacokinetics of ADCs with a drug-to-antibody ratio (DAR) of 8. The results indicate that ADC exposure increased with the size of the PEG linker up to PEG8, at which point a plateau was reached.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~1.5 |
| PEG4k | ZHER2-PEG4k-MMAE | NCI-N87 | ~6.75 |
| PEG10k | ZHER2-PEG10k-MMAE | NCI-N87 | ~33.75 |
| PEG8 | anti-Trop2-PEG8-MMAE | MDA-MB-231 | ~0.5 |
| PEG12 | anti-Trop2-PEG12-MMAE | MDA-MB-231 | ~0.6 |
| PEG24 | anti-Trop2-PEG24-MMAE | MDA-MB-231 | ~0.8 |
This table compiles data from different studies, highlighting the potential for increased IC50 values (lower potency) with longer PEG chains.
Comparative Analysis of PEG Linker Length in PROTACs
In PROTACs, the linker's role extends beyond modulating physicochemical properties; it is a critical determinant of the ability to induce the formation of a productive ternary complex. An optimal linker length is essential to correctly orient the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation. A linker that is too short may cause steric clashes, preventing ternary complex formation, while an excessively long linker might lead to a non-productive complex where the lysine residues on the target protein are not accessible to the E3 ligase.
The degradation efficiency of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). Systematic studies have shown that varying the PEG linker length can have a profound impact on both DC50 and Dmax.
Quantitative Data Summary: PROTAC Performance
The optimal PEG linker length for PROTACs is highly target- and E3 ligase-dependent, and must be determined empirically. The following table provides a qualitative summary of the general trends observed.
Table 3: Qualitative Impact of PEG Linker Length on PROTAC Efficacy
| PEG Linker Length | Ternary Complex Formation | Degradation Efficacy (DC50/Dmax) | General Considerations |
| Short | May be hindered by steric clashes. | Often suboptimal. | Can be effective for targets and E3 ligases with proximal binding sites. |
| Medium | Often optimal, allowing for productive complex formation. | Can achieve high potency and maximal degradation. | A good starting point for optimization. |
| Long | May lead to non-productive complexes or increased entropy penalty. | Potency may decrease. | Can be beneficial for targets with deep binding pockets or to span larger distances. |
Mandatory Visualizations
Caption: ADC Mechanism of Action.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for Comparing PEG Linkers.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay for ADCs)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with different PEG linker lengths on a target cancer cell line.
Materials:
-
Target antigen-positive cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADCs with varying PEG linker lengths
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs and the unconjugated antibody in complete medium. Remove the medium from the wells and add 100 µL of the different ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
PROTAC-Mediated Protein Degradation Assay (Western Blot)
Objective: To determine the DC50 and Dmax of PROTACs with different PEG linker lengths for a target protein.
Materials:
-
Target cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTACs with varying PEG linker lengths
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate.
-
-
Data Acquisition and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of ADCs or PROTACs with different PEG linker lengths in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Tumor cell line
-
Matrigel (optional)
-
Test articles (ADCs or PROTACs) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in PBS or a mixture with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).
-
Dosing: Administer the test articles and vehicle control according to the predetermined dose and schedule (e.g., intravenously for ADCs).
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs and PROTACs, with a significant impact on their therapeutic index. While shorter PEG linkers may be advantageous in certain contexts, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for conjugates with hydrophobic payloads. However, this can be associated with a decrease in in vitro potency. The optimal PEG linker length is highly dependent on the specific antibody, payload, target, and E3 ligase combination, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and conjugate performance, researchers can rationally design more effective and safer targeted therapeutics.
References
Characterizing TCO-Labeled Antibodies: A Mass Spectrometry-Focused Comparison Guide
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a detailed comparison of mass spectrometry-based methods for characterizing trans-cyclooctene (TCO)-labeled antibodies, offering insights into alternative techniques and presenting supporting experimental data to inform methodological choices.
The advent of bioorthogonal chemistry has revolutionized the site-specific modification of biomolecules, with the inverse-electron-demand Diels-Alder cycloaddition between TCO and tetrazine moieties emerging as a powerful tool for antibody labeling.[1][2] This technology is pivotal in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other immunotherapeutics.[3][4] Accurate characterization of the resulting TCO-labeled antibody is a critical quality control step, ensuring the desired degree of labeling (DOL) and the integrity of the antibody. Mass spectrometry (MS) has become a cornerstone for this analysis, providing detailed molecular-level information.[5]
Mass Spectrometry for TCO-Labeled Antibody Characterization
Mass spectrometry offers a direct and precise means to determine the molecular weight of the intact antibody and its subunits, allowing for the calculation of the number of TCO moieties conjugated. The two most common MS techniques employed for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS).
Key Advantages of Mass Spectrometry:
-
High Specificity and Accuracy: Directly measures the mass increase corresponding to the TCO label, providing an accurate determination of the DOL.
-
Detailed Structural Information: Can be used to identify the location of modifications and assess the heterogeneity of the labeled product.
-
Versatility: Applicable to a wide range of antibody formats and TCO linkers.
Comparative Data of Mass Spectrometry Techniques
| Technique | Sample Throughput | Resolution | Mass Accuracy | Tolerance to Buffers/Salts | Typical Application for TCO-Antibodies |
| MALDI-TOF MS | High | Moderate | Moderate | High | Rapid determination of total TCO conjugations and DOL. |
| ESI-LC-MS | Low to Moderate | High | High | Low | Detailed characterization of antibody subunits and confirmation of labeling. |
Experimental Workflow and Protocols
The general workflow for the characterization of TCO-labeled antibodies by mass spectrometry involves several key steps, from antibody preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: TCO-Labeling of Antibodies
This protocol describes the conjugation of a TCO moiety to an antibody via an N-hydroxysuccinimide (NHS) ester.
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS (pH 7.4-8.5). The antibody concentration should be adjusted to 1-5 mg/mL.
-
TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. Incubate the reaction for 1 to 3 hours at room temperature with gentle mixing.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubating for 5-15 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or dialysis.
Protocol 2: MALDI-TOF Mass Spectrometry Analysis
-
Matrix Preparation: Prepare a matrix solution of sinapinic acid (1 mg) dissolved in 100 µL of 70/30 acetonitrile/water with 0.1% trifluoroacetic acid.
-
Sample Preparation: Buffer exchange the TCO-labeled antibody into water and concentrate to greater than 1 mg/mL. Combine the concentrated antibody solution with the sinapinic acid matrix in a 2:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto a MALDI sample plate and allow it to dry.
-
Data Acquisition: Acquire mass spectra using a MALDI-TOF mass spectrometer.
-
Data Analysis: Determine the average molecular weight of the labeled antibody and compare it to the unmodified antibody to calculate the DOL. The mass of the TCO modification needs to be accounted for in the calculation.
Protocol 3: ESI-LC-MS Analysis
-
Sample Preparation: Adjust the protein concentration of the TCO-labeled antibody to 0.5 mg/mL with a suitable buffer (e.g., 0.1 M Tris pH 7.8). For subunit analysis, the antibody can be reduced to separate the light and heavy chains.
-
LC Separation: Chromatograph the sample on a suitable LC system, such as one with a reverse-phase column (e.g., C8).
-
MS Analysis: Perform mass spectrometry using an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weights of the intact antibody or its subunits. Calculate the DOL based on the mass shift.
Comparison with Alternative Characterization Methods
While mass spectrometry is a powerful tool, other methods can be used to characterize TCO-labeled antibodies, particularly for determining the functionality of the conjugated TCO groups.
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MALDI-TOF, ESI-LC-MS) | Measures the mass of the intact or subunit antibody to determine the total number of conjugated TCO moieties. | Provides a direct and accurate measure of the total DOL. Can provide information on the heterogeneity of labeling. | Does not distinguish between reactive and non-reactive TCO groups. Requires specialized and expensive instrumentation. |
| Spectroscopic Assay (e.g., with Tetrazine-fluorophore) | Reacts the TCO-labeled antibody with a molar excess of a tetrazine-conjugated fluorophore. The DOL is determined by measuring the absorbance of the fluorophore. | Measures the number of functional/reactive TCO groups. Relatively simple and can be performed with a standard spectrophotometer. | Indirect method that relies on the complete reaction with the tetrazine probe. Can be affected by the properties of the fluorophore. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Labeling can sometimes lead to a shift in the retention time. | Can detect aggregation or fragmentation of the antibody upon labeling. | Provides only an indirect and often insensitive measure of DOL. Not a primary method for DOL determination. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on hydrophobicity. The addition of hydrophobic TCO groups can alter the retention time. | Can be used to assess the heterogeneity of the labeled antibody population. | Not a direct measure of DOL. The change in retention time may not be proportional to the number of labels. |
It is important to note that mass spectrometry measures the total number of TCO attachments, whereas a functional assay with a tetrazine probe measures the number of reactive TCOs. Discrepancies between these two measurements can occur, potentially due to the inactivation of the TCO group during the labeling process.
Conclusion
The characterization of TCO-labeled antibodies is a critical step in the development of novel biotherapeutics and diagnostic agents. Mass spectrometry, particularly MALDI-TOF and ESI-LC-MS, provides a robust and accurate platform for determining the total degree of labeling and assessing the homogeneity of the conjugate. While alternative methods like spectroscopic functional assays offer complementary information on the reactivity of the incorporated TCO moieties, mass spectrometry remains the gold standard for detailed molecular-level characterization. The choice of analytical technique will depend on the specific information required, available instrumentation, and the stage of product development. For comprehensive quality control, a combination of mass spectrometry and a functional assay is often recommended to ensure both the extent and the reactivity of the TCO labeling.
References
Navigating the Biological Milieu: A Comparative Guide to TCO-Conjugate Stability in Serum
For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical parameter determining their efficacy and safety. Among the various bioorthogonal ligation chemistries, the reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptional speed and specificity. However, the stability of the TCO moiety itself within the complex environment of serum presents a significant consideration. This guide provides an objective comparison of the stability of TCO-conjugates in serum, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tools for your research.
The primary challenge to the stability of TCO-conjugates in a biological setting is the isomerization of the reactive trans-isomer to the non-reactive cis-isomer. This process can be catalyzed by various components present in serum, including thiols and copper-containing proteins.[1][2] This guide delves into the factors influencing this stability and compares different TCO derivatives and alternative conjugation chemistries.
Comparative Stability of Bioorthogonal Conjugates in Serum
The choice of bioorthogonal reaction partners and the specific structure of the TCO can significantly impact the stability of the resulting conjugate in serum. The following table summarizes quantitative data on the stability of various TCO-conjugates and, for comparison, maleimide-based conjugates, a common alternative for bioconjugation.
| Conjugate Type | Moiety | Biomolecule | Serum/Plasma Conditions | Incubation Time | % Intact/Reactive Conjugate | Reference |
| TCO-Conjugate | TCO | CC49 Antibody | In vivo | 24 hours | 75% | [1] |
| TCO-Conjugate | s-TCO | Monoclonal Antibody | In vivo | 16 hours (0.67 days) | 50% (Half-life) | [3] |
| TCO-Conjugate | TCO-benzamide | CC49 Antibody | In vivo (mice) | - | - (Compared to improved TCO) | [4] |
| TCO-Conjugate | Improved TCO | CC49 Antibody | In vivo (mice) | - | 2.6-fold improved stability | |
| Maleimide-Conjugate | Thioether | ADC | Human Plasma | 7 days | ~50% | |
| Maleimide-Conjugate | Thioether (LC-V205C) | THIOMAB | Human Plasma | 72 hours | ~80% | |
| Maleimide-Conjugate | Thioether (Fc-S396C) | THIOMAB | Human Plasma | 72 hours | ~20% | |
| Sulfone-Conjugate | Sulfone | THIOMAB | Human Plasma | - | Improved stability over maleimide |
Key Observations:
-
Different TCO derivatives exhibit varying stability. For instance, the highly reactive s-TCO has a shorter in vivo half-life compared to other TCO structures.
-
Structural modifications to the TCO molecule and the linker can significantly enhance in vivo stability, as demonstrated by the 2.6-fold improvement in a modified TCO-conjugate.
-
Conventional maleimide-based conjugates can show significant degradation in plasma over a week, with about 50% of the conjugate degrading. The stability of maleimide conjugates is also highly dependent on the local environment of the conjugation site on the protein.
-
Newer linker technologies, such as sulfone-based linkers, have been developed to improve upon the stability of maleimide conjugates in plasma.
Experimental Protocols
Accurate assessment of serum stability is crucial for the development of TCO-conjugated therapeutics and research tools. Below is a detailed protocol for a typical in vitro serum stability assay using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: In Vitro Serum Stability Assay of TCO-Conjugates
1. Objective: To determine the stability of a TCO-conjugate in serum over a specified time course by quantifying the amount of intact conjugate.
2. Materials:
-
TCO-conjugate of interest
-
Human or other species-specific serum (e.g., Fetal Bovine Serum, FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with 0.1% formic acid or trifluoroacetic acid)
-
HPLC or LC-MS system with a suitable column (e.g., C18 reverse-phase)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
Pipettes and tips
3. Procedure:
-
Preparation of Serum Samples:
-
Thaw the serum at 37°C and centrifuge to remove any precipitates.
-
Pre-warm the serum to 37°C.
-
-
Incubation:
-
Dilute the TCO-conjugate to a final concentration in the pre-warmed serum (e.g., 1 mg/mL). A parallel incubation in PBS can serve as a control for non-serum related degradation.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This will precipitate serum proteins and stop enzymatic degradation.
-
Vortex the tube and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
Analysis by HPLC/LC-MS:
-
Inject the supernatant onto the HPLC or LC-MS system.
-
Use a gradient elution method to separate the intact conjugate from degradation products and serum components.
-
Monitor the absorbance at a specific wavelength (e.g., 280 nm for proteins) or use mass spectrometry to identify and quantify the intact conjugate.
-
-
Data Analysis:
-
Determine the peak area of the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 time point.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t½).
-
Visualizing the Process
To better understand the experimental process and the underlying mechanism of TCO instability, the following diagrams are provided.
Caption: Experimental workflow for assessing TCO-conjugate stability in serum.
Caption: Mechanism of TCO-conjugate deactivation in serum.
Conclusion
The stability of TCO-conjugates in serum is a multifaceted issue that depends on the specific TCO derivative, the linker used for conjugation, and the inherent complexity of the biological medium. While the TCO-tetrazine ligation remains one of the fastest bioorthogonal reactions available, researchers must carefully consider the stability of their chosen TCO-conjugate in the context of their specific application. For applications requiring long-term in vivo stability, the selection of more stable TCO derivatives or alternative conjugation chemistries may be warranted. The provided experimental protocol offers a robust framework for assessing the serum stability of novel TCO-conjugates, enabling researchers to make informed decisions and advance their research with confidence.
References
A Head-to-Head Comparison: TCO-PEG12-NHS Ester vs. Maleimide Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of molecules to proteins, antibodies, and other biomolecules is a cornerstone of modern biotechnology and drug development. The choice of conjugation chemistry is critical, influencing the efficiency, specificity, and stability of the final bioconjugate. This guide provides an objective comparison of two widely used conjugation strategies: the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction involving TCO (trans-cyclooctene) and tetrazine, facilitated by linkers like TCO-PEG12-NHS ester, and the traditional Michael addition reaction of maleimides with thiols.
At a Glance: Performance Comparison
The selection between this compound and maleimide chemistry hinges on the specific requirements of the application, including the need for bioorthogonality, reaction speed, and the stability of the resulting linkage.
| Feature | This compound Chemistry | Maleimide Chemistry |
| Reaction Mechanism | Inverse-electron-demand Diels-Alder cycloaddition (Bioorthogonal "Click Chemistry") | Michael addition |
| Reactive Partners | TCO and Tetrazine | Maleimide and Thiol (e.g., from cysteine) |
| Reaction Speed | Exceptionally fast (k > 800 M⁻¹s⁻¹)[1][2] | Fast (Thiol reaction ~1000x faster than with amines at pH 7)[1] |
| Specificity | Highly specific and bioorthogonal; no reaction with native biological functional groups[3] | Highly selective for thiols at pH 6.5-7.5[1] |
| Reaction Conditions | Mild, physiological conditions (pH 6-9) | Mild, physiological conditions (optimal pH 6.5-7.5) |
| Stability of Linkage | Stable dihydropyridazine bond | Thioether bond susceptible to retro-Michael addition (reversibility), especially in the presence of other thiols |
| Conjugation Efficiency | Generally high, often >95% for the TCO-tetrazine reaction itself | Variable, reported efficiencies from 58% to over 80% depending on the substrate and conditions |
| Key Concerns | Isomerization of TCO to the non-reactive cis-cyclooctene (CCO) isomer | Potential for off-target reactions with other nucleophiles at higher pH; reversibility of the conjugate |
Note: The presented data is compiled from various sources and may not be from direct head-to-head comparative studies under identical conditions.
Delving into the Chemistries: Mechanisms and Workflows
This compound: A Two-Step Bioorthogonal Approach
The use of a this compound for conjugation is a two-step process. First, the NHS ester reacts with primary amines (like the side chain of lysine residues) on the biomolecule to introduce the TCO moiety. This TCO-functionalized biomolecule can then be reacted with a tetrazine-modified molecule in a highly specific and rapid bioorthogonal "click" reaction.
Caption: this compound conjugation pathway.
Maleimide Chemistry: Direct Thiol-Reactive Conjugation
Maleimide chemistry offers a more direct, one-step approach for conjugating molecules to biomolecules that contain or have been engineered to contain free thiol groups, typically from cysteine residues. The maleimide group reacts specifically with the sulfhydryl group to form a stable thioether bond.
Caption: Maleimide-thiol conjugation pathway.
Experimental Protocols
Protocol 1: Protein Conjugation using this compound
This protocol describes the functionalization of a protein with this compound, followed by conjugation to a tetrazine-labeled molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (dissolved in anhydrous DMSO)
-
Tetrazine-labeled molecule
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 1-5 mg/mL.
-
TCO Functionalization:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate for 60 minutes at room temperature.
-
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes to quench the reaction with any unreacted NHS ester.
-
Purification: Remove excess TCO reagent using a spin desalting column equilibrated with PBS.
-
Bioorthogonal Conjugation:
-
Add the tetrazine-labeled molecule to the TCO-functionalized protein. A 1.1 to 5-fold molar excess of the tetrazine compound is often recommended.
-
Incubate for 30-60 minutes at room temperature.
-
-
Final Purification: The final conjugate can be purified from excess tetrazine-labeled molecule using size-exclusion chromatography if necessary.
Protocol 2: Protein Conjugation using Maleimide Chemistry
This protocol outlines the conjugation of a maleimide-activated molecule to a protein containing free cysteine residues.
Materials:
-
Protein with free sulfhydryl group(s) in a degassed, thiol-free buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced
-
Maleimide-activated molecule (dissolved in anhydrous DMSO or DMF)
-
Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
-
Spin desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in a degassed, thiol-free buffer at a pH between 7.0 and 7.5.
-
(Optional) Reduction of Disulfide Bonds: If necessary, add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature to reduce disulfide bonds.
-
Preparation of Maleimide Reagent: Allow the vial of the maleimide-activated molecule to warm to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching (Optional but Recommended): To block any unreacted maleimide groups, add a quenching reagent like cysteine to a final concentration of 10 mM and incubate for 30 minutes.
-
Purification: Separate the labeled protein from the free maleimide reagent and quenching reagent using a spin desalting column, dialysis, or other chromatographic methods.
Experimental Workflow Overview
The following diagram illustrates a generalized workflow for a bioconjugation experiment, highlighting the key decision points and steps for both chemistries.
References
A Comparative Guide to the Performance of TCO-PEG12-NHS Ester in Diverse Cell Lines
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate crosslinker is critical to experimental success. This guide provides an objective comparison of TCO-PEG12-NHS ester, a widely used reagent in bioorthogonal chemistry, with alternative methods. We present a comprehensive analysis of its performance across different cell lines, supported by experimental data and detailed protocols to inform your research and development endeavors.
Introduction to this compound
This compound is a heterobifunctional crosslinker that leverages the principles of "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] This reagent contains two key functional groups:
-
N-Hydroxysuccinimide (NHS) ester: This amine-reactive group forms stable amide bonds with primary amines, such as the lysine residues on the surface of proteins and antibodies.[3][4]
-
Trans-cyclooctene (TCO): This strained alkene is a highly reactive dienophile that undergoes a rapid and specific bioorthogonal reaction with a tetrazine-functionalized molecule.[1]
The polyethylene glycol (PEG)12 linker enhances the water solubility of the molecule, reduces steric hindrance during conjugation, and minimizes non-specific interactions, thereby improving its performance in biological systems.
Performance Comparison of this compound and Alternatives
The primary advantage of TCO-based bioconjugation lies in the exceptionally fast kinetics and high specificity of the TCO-tetrazine reaction, which allows for efficient labeling at low concentrations and under physiological conditions without the need for a cytotoxic copper catalyst. This makes it particularly well-suited for applications involving live cells.
| Feature | This compound | Homobifunctional NHS Esters (e.g., BS3) |
| Reaction Chemistry | Two-step: Amine acylation followed by bioorthogonal TCO-tetrazine ligation. | One-step: Amine acylation. |
| Specificity | High: The TCO-tetrazine reaction is highly specific and bioorthogonal. | Moderate: Reacts with any accessible primary amine, which can lead to off-target reactions. |
| Reaction Speed | Extremely fast (TCO-tetrazine reaction). | Moderate. |
| Biocompatibility | Excellent: The bioorthogonal reaction is well-tolerated by living cells. | Good: Generally biocompatible, but NHS esters can hydrolyze in aqueous buffers. |
| Versatility | High: Enables modular, two-step labeling strategies. | Moderate: Primarily used for direct crosslinking of proteins. |
| PEG Linker Benefit | Enhanced solubility and reduced steric hindrance. | Not inherently present, though PEGylated versions are available. |
Experimental Protocols
The following are detailed methodologies for the use of this compound in labeling both adherent and suspension cell lines.
Protocol 1: Labeling of Suspension Cells (e.g., Jurkat) with this compound
-
Cell Preparation: Harvest Jurkat cells and wash them once with cold phosphate-buffered saline (PBS). Resuspend the cells in an amine-free buffer, such as 0.1 M sodium bicarbonate (NaHCO₃) at a pH of 8.3-8.5, to a concentration of 1 x 10⁶ cells/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Add the this compound stock solution to the cell suspension to achieve a final concentration of 100-250 µM. The optimal concentration should be empirically determined.
-
Incubation: Incubate the cells for 30 minutes at room temperature with gentle mixing, protected from light.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Washing: Wash the cells three times with cold PBS to remove excess reagent and quenching buffer. The TCO-labeled cells are now ready for the subsequent tetrazine ligation step.
Protocol 2: Labeling of Adherent Cells (e.g., HeLa) with this compound
-
Cell Preparation: Culture HeLa cells in a suitable culture vessel to 80-90% confluency. Gently wash the cells twice with warm PBS.
-
Reagent Preparation: Prepare a fresh solution of this compound in an amine-free buffer (e.g., 0.1 M NaHCO₃, pH 8.3-8.5) at the desired final concentration (e.g., 100-250 µM).
-
Labeling Reaction: Add the this compound solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Quenching: Remove the labeling solution and add a quenching buffer (e.g., 100 mM glycine in PBS) to the cells. Incubate for 15 minutes at room temperature.
-
Washing: Gently wash the cells three times with PBS. The TCO-labeled cells are now ready for the subsequent tetrazine ligation step.
Mandatory Visualizations
Signaling Pathway: EGFR Targeted Therapy
This compound is frequently used in the development of antibody-drug conjugates (ADCs) that target specific cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates the EGFR signaling pathway and how an anti-EGFR antibody, conjugated using TCO technology, can block downstream signaling.
Caption: EGFR signaling pathway and inhibition by a TCO-conjugated antibody.
Experimental Workflow: Two-Step Cell Labeling
The following diagram illustrates the experimental workflow for a two-step cell surface labeling experiment using this compound and a tetrazine-fluorophore conjugate.
Caption: Workflow for two-step cell labeling with this compound.
Conclusion
This compound is a powerful and versatile tool for the bioconjugation of proteins and antibodies to cell surfaces. Its key advantages, including high reaction speed, specificity, and biocompatibility, make it an excellent choice for a wide range of applications in cell biology, drug development, and diagnostics. While more direct comparative studies across various cell lines would be beneficial, the available evidence strongly supports its superior performance over traditional amine-reactive crosslinkers, particularly in the context of live-cell applications. The provided protocols and diagrams serve as a valuable resource for researchers looking to implement this technology in their own experimental workflows.
References
- 1. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. This compound TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCO-PEG3-NHS ester | Benchchem [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of TCO-PEG12-NHS Ester
For researchers and scientists in the fast-paced field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a detailed, step-by-step procedure for the safe disposal of TCO-PEG12-NHS ester, a water-soluble PEG linker. Adherence to these protocols is essential for protecting personnel and the environment.
Immediate Safety and Hazard Information
This compound, while a valuable tool in bioconjugation, presents several potential hazards. The Safety Data Sheet (SDS) for a similar compound, TCO-PEG4-NHS ester, indicates that it may cause mild skin irritation, is suspected of causing genetic defects, and may cause cancer and organ damage through prolonged or repeated exposure[1]. Therefore, handling and disposal require strict adherence to safety protocols.
| Hazard Statement | Classification | Precautionary Measures |
| Causes mild skin irritation | Skin corrosion/irritation (Category 3) | Wear protective gloves, clothing, and eye protection. Wash hands thoroughly after handling. |
| Suspected of causing genetic defects | Germ cell mutagenicity (Category 2) | Avoid inhalation, contact with eyes and skin. Use in a well-ventilated area. |
| May cause cancer | Carcinogenicity (Category 1A, 1B) | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| May cause damage to organs through prolonged or repeated exposure | Specific target organ toxicity, repeated exposure (Category 2) | Do not eat, drink, or smoke when using this product. |
| Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 3) | Avoid release to the environment. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, including unused product, contaminated materials, and empty containers.
1. Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing appropriate PPE:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
2. Inactivation of Unused this compound: Due to its reactivity, the NHS ester group should be hydrolyzed before disposal.
-
For solid waste: Dissolve the solid this compound in a compatible solvent such as DMSO, DMF, or DCM[2].
-
Hydrolysis: To the dissolved solution, add an excess of a basic solution (e.g., 1M sodium hydroxide) and stir at room temperature for several hours to ensure complete hydrolysis of the NHS ester. This will render the compound less reactive.
3. Waste Collection:
-
Collect the hydrolyzed solution in a clearly labeled, sealed, and appropriate chemical waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
4. Disposal of Contaminated Materials: Any materials that have come into contact with this compound (e.g., pipette tips, weighing boats, contaminated paper towels) should be considered hazardous waste.
-
Place all contaminated solid waste into a designated, sealed, and labeled hazardous waste bag or container.
-
For spills, absorb the material with an inert, liquid-binding material (e.g., diatomite, universal binders)[1]. Decontaminate the affected surface by scrubbing with alcohol[1]. Collect all cleanup materials in the hazardous waste container.
5. Empty Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste[3].
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate in the designated chemical waste container for hydrolyzed this compound.
-
Deface the label on the empty container before disposing of it according to your institution's guidelines for chemically contaminated containers.
6. Final Disposal: All waste must be disposed of in accordance with local, regional, and national regulations.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
Disposal Workflow
The following diagram illustrates the key decision points and steps in the this compound disposal process.
References
Personal protective equipment for handling TCO-PEG12-NHS ester
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling TCO-PEG12-NHS ester. Following these procedures is critical for ensuring laboratory safety and maintaining the integrity of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following PPE should be worn at all times in the laboratory.[1][2][3][4][5]
Eye and Face Protection:
-
Safety Glasses: Must be worn at all times in the laboratory.
-
Face Shield: Recommended when there is a risk of splashing, such as during the initial dissolution of the solid compound or when transferring large volumes of solutions.
Hand Protection:
-
Gloves: Nitrile or latex gloves are required. Due to the potential for skin irritation, it is advisable to wear two pairs of gloves, especially when handling the neat compound or concentrated solutions. Gloves should be inspected before use and changed immediately if contaminated or torn.
Body Protection:
-
Laboratory Coat: A full-length, long-sleeved lab coat is necessary to protect skin and clothing from potential spills.
-
Closed-toe Shoes: Shoes that fully cover the feet are mandatory in the laboratory to protect against spills and falling objects.
Respiratory Protection:
-
Fume Hood: All work with the solid form of this compound and its volatile solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Respirator: For situations with a higher risk of aerosol formation where a fume hood is not feasible, a NIOSH-approved respirator may be necessary.
Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling and effective use.
| Property | Value | Source |
| Chemical Formula | C40H70N2O18 | |
| Molecular Weight | 867.00 g/mol | |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO, DCM, and DMF | |
| Storage Temperature | -20°C for long-term storage | |
| Shipping Temperature | Ambient temperature |
Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound from receipt to use in an experiment.
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package.
-
Verify that the product name and CAS number (2185016-39-9) on the vial match the order details.
-
Store the vial in a designated, clearly labeled, and temperature-controlled environment at -20°C for long-term stability.
Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture, which can hydrolyze the NHS ester.
-
Conduct all weighing and solution preparation inside a chemical fume hood.
-
Use dedicated spatulas and weighing paper for handling the solid.
Dissolution:
-
Carefully open the vial in the fume hood.
-
Weigh the desired amount of this compound.
-
Add the appropriate solvent (e.g., DMSO, DMF, or DCM) to the solid.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
Use in Experiments:
-
When transferring the solution, use appropriate pipettes and ensure a firm grip to prevent spills.
-
Keep the stock solution vial tightly sealed and stored at -20°C when not in use.
-
The NHS ester is moisture-sensitive and should be used promptly after reconstitution.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste:
-
Solid Waste: Unused or expired solid this compound should be disposed of as chemical waste in a clearly labeled, sealed container.
-
Liquid Waste: All solutions containing this compound, including reaction mixtures and washes, must be collected in a designated hazardous waste container. Do not pour down the drain.
Contaminated Materials:
-
Sharps: Needles, syringes, and other sharps used to handle the chemical solutions must be disposed of in a designated sharps container.
-
Consumables: Contaminated gloves, weighing paper, pipette tips, and other disposable items should be placed in a sealed bag and disposed of as chemical waste.
Decontamination:
-
In case of a spill, decontaminate the affected area using an appropriate solvent (e.g., ethanol) and absorbent pads. All materials used for cleanup must be disposed of as hazardous waste.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
